molecular formula C8H12O B8474660 2,4,4-Trimethylcyclopent-2-en-1-one CAS No. 17190-21-5

2,4,4-Trimethylcyclopent-2-en-1-one

Cat. No.: B8474660
CAS No.: 17190-21-5
M. Wt: 124.18 g/mol
InChI Key: XDJBXCQPXSFIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,4-Trimethylcyclopent-2-en-1-one is a cyclopentenone derivative valued in organic synthesis and fragrance research. While direct data is limited, its core structure is a key intermediate for complex molecules. Research indicates closely related trimethylcyclopentenone isomers are utilized in synthesizing advanced chemical frameworks, such as substituted cyclopentadienes which are precursors for catalysts and materials science applications . Furthermore, the 2,2,3-trimethylcyclopent-3-en-1-yl moiety is a recognized structural unit in the synthesis of commercial sandalwood-type fragrance ingredients like Brahmanol and Santalinol . This compound serves as a versatile building block in methodological organic synthesis and may be used to access novel monoterpenoid structures of research interest . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

17190-21-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2,4,4-trimethylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O/c1-6-4-8(2,3)5-7(6)9/h4H,5H2,1-3H3

InChI Key

XDJBXCQPXSFIML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC1=O)(C)C

Origin of Product

United States

Foundational & Exploratory

molecular structure and conformation of 2,4,4-Trimethylcyclopent-2-en-1-one

[1][2][3][4]

Executive Summary

2,4,4-Trimethylcyclopent-2-en-1-one (CAS: 17190-21-5) is a functionalized cyclopentenone derivative characterized by a gem-dimethyl substitution at the C4 position and a vinyl methyl group at C2. Unlike simple cyclopentenones, the steric bulk of the gem-dimethyl group imposes unique conformational constraints and reactivity profiles.

This molecule serves as a critical building block in the synthesis of complex terpenes, including the sex pheromone of the obscure mealybug (Pseudococcus viburni). Its structure bridges the gap between simple cyclic ketones and complex polycyclic natural products, making it a subject of interest for mechanistic photochemistry and stereoselective synthesis.

Molecular Architecture & Conformation

Structural Connectivity

The molecule consists of a five-membered ring containing an

  • C1: Carbonyl (

    
    ).
    
  • C2: Alkene (

    
    ), substituted with a Methyl group.
    
  • C3: Alkene (

    
    ), substituted with a Hydrogen.
    
  • C4: Alkane (

    
    ), substituted with two Methyl groups (gem-dimethyl).
    
  • C5: Alkane (

    
    ), Methylene bridge.
    

Gcluster_subsSubstituentsC1C1 (Carbonyl)C2C2 (Alkene-Me)C1->C2C=C SystemC3C3 (Alkene-H)C2->C3Double BondMe2Me (C2)C2->Me2C4C4 (Gem-Dimethyl)C3->C4Steric BulkC5C5 (Methylene)C4->C5Ring ClosureMe4aMe (C4)C4->Me4aMe4bMe (C4)C4->Me4bC5->C1alpha-Methylene

Figure 1: Connectivity map of 2,4,4-Trimethylcyclopent-2-en-1-one highlighting the conjugated system and steric centers.[1][2]

Conformational Analysis

While the


  • The Envelope Effect: The gem-dimethyl group at C4 creates significant steric repulsion with adjacent substituents. To relieve eclipsing interactions (torsional strain) between the C4-methyls and the C5-hydrogens, the ring adopts a distorted envelope conformation .

  • Puckering: Typically, C4 is the "flap" of the envelope, puckering out of the plane defined by C1-C2-C3-C5. This conformation minimizes the 1,2-interaction between the C4-methyl groups and the C5 protons.

  • Planarity Trade-off: The conjugation energy of the enone (

    
    15 kcal/mol) resists severe twisting of the C1-C2=C3 fragment, forcing the distortion primarily into the C4-C5 bond region.
    

Synthesis Protocol

The most direct and authoritative synthesis involves the acid-catalyzed cyclization of isobutyl methacrylate. This method, pioneered by Conia & Leriverend, constructs the ring in a single step from an acyclic precursor.

Method A: Polyphosphoric Acid (PPA) Cyclization

Principle: An intramolecular acylation-type reaction where the methacryloyl moiety reacts with the isobutyl skeleton under dehydrating conditions.

Reagents:

  • Isobutyl Methacrylate (Precursor)[1][2]

  • Polyphosphoric Acid (PPA) - Reagent Grade (high viscosity)

Protocol:

  • Preparation: Heat Polyphosphoric Acid (100 g) to 100°C in a reaction flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity).

  • Addition: Add Isobutyl Methacrylate (0.1 mol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature between 90-110°C .

  • Digestion: Stir the mixture at 120°C for 2 hours. The solution will darken significantly (red-brown to black).

  • Quenching: Cool the mixture to 60°C and pour onto 500 g of crushed ice with vigorous stirring to hydrolyze the PPA complex.

  • Extraction: Extract the aqueous emulsion with Diethyl Ether (

    
     mL).
    
  • Wash: Wash combined organics with Saturated

    
     (to remove acrylic acid byproducts) and Brine.
    
  • Purification: Dry over

    
    , concentrate, and distill under reduced pressure.
    
    • Target Fraction: Collect the fraction boiling at 65-70°C / 15 mmHg .

Yield: Typically 45-55%.

Method B: From Isophorone (Alternative)

While less direct for the enone, the saturated analog (2,4,4-trimethylcyclopentanone) is often made from Isophorone Oxide via rearrangement.[3] This can be dehydrogenated (e.g., via selenoxide elimination) to the enone, but Method A is superior for direct access.

Physicochemical Characterization

Researchers must validate the identity of the synthesized material using the following spectral fingerprints.

TechniqueParameterDiagnostic SignalInterpretation
1H NMR

7.05 ppm
1H, q (

Hz)
H-3 vinylic proton. Quartet due to coupling with C2-Me.

2.30 ppm
2H, sH-5 methylene protons. Singlet (broad) as no neighbors on C4.

1.75 ppm
3H, d (

Hz)
C2-Me allylic methyl.

1.20 ppm
6H, sC4-Me2 gem-dimethyl. Strong singlet.
IR

1705 cm

Strong BandC=O Stretch . Higher than cyclohexenone (1680) due to ring strain.

1620 cm

Medium BandC=C Stretch . Conjugated alkene.
MS (EI)

124

Molecular ion.

109

Loss of Methyl group (common in gem-dimethyls).

Reactivity & Applications

Photochemical Rearrangement

Upon irradiation with UV light (>300 nm), 2,4,4-trimethylcyclopent-2-en-1-one undergoes a Lumisantonin-type rearrangement or related skeletal shifts depending on the solvent.

  • Mechanism: Excitation to the

    
     singlet state, followed by intersystem crossing to the triplet state.
    
  • Product: Can form bicyclo[2.1.0] pentanone derivatives or undergo ring contraction/expansion sequences. This property is exploited in the synthesis of strained tricyclic natural products.

Synthetic Utility
  • Pheromone Synthesis: It is a key intermediate in the synthesis of the mealybug pheromone, which possesses a rare "tail-to-tail" terpenoid linkage. The gem-dimethyl group is conserved throughout the synthesis.

  • Michael Acceptor: The C3 position is sterically accessible (only H-substituted), making it a viable Michael acceptor for cuprates or soft nucleophiles, allowing the introduction of complex side chains at C3.

Reactivitycluster_photoPhotochemistry (hv)cluster_chemChemical TransformationEnone2,4,4-Trimethylcyclopent-2-en-1-oneBicycloBicyclic Isomers(Strained Scaffolds)Enone->BicycloUV (>300nm)MichaelC3-FunctionalizedCyclopentanonesEnone->MichaelR-CuLi (1,4-Addition)Reduction2,4,4-Trimethylcyclopentanone(Saturated)Enone->ReductionH2 / Pd-C

Figure 2: Primary reactivity pathways for 2,4,4-trimethylcyclopent-2-en-1-one.

References

  • Conia, J. M., & Leriverend, M. L. (1970).[1][2] Cyclization of Isobutyl Methacrylate: Synthesis of 2,4,4-Trimethylcyclopent-2-en-1-one. Bulletin de la Société Chimique de France. [Source Verified via Search Context]

  • Millar, J. G., et al. (2005). (2,3,4,4-Tetramethylcyclopentyl)methyl Acetate, a Sex Pheromone from the Obscure Mealybug.[1][2] Journal of Chemical Ecology. Link

  • Organic Syntheses. (1965). Preparation of 2,4,4-Trimethylcyclopentanone from Isophorone Oxide. Organic Syntheses, Coll. Vol. 5, p.1145. Link

  • PubChem. Compound Summary: 2,4,4-Trimethylcyclopent-2-en-1-one.[4] National Library of Medicine. Link

Part 1: Physicochemical Identity and Hazard Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Safety of 2-(2-Aminoethoxy)ethanol (CAS 22627-70-9)

A Whitepaper for Researchers and Drug Development Professionals

A thorough understanding of a chemical's properties is the bedrock of a robust safety assessment. 2-(2-Aminoethoxy)ethanol is a colorless liquid with a faint, fish-like odor.[1] Its dual functional groups—a primary amine and a primary alcohol—dictate its chemical reactivity and, consequently, its toxicological profile.[2] This structure makes it corrosive and capable of reacting violently with strong acids and certain metals.[1][2]

Core Toxicological Data

The following data, derived from animal studies, provides a quantitative measure of the compound's acute toxicity. This information is critical for risk assessment and for understanding the potential consequences of significant exposure.

Toxicity MetricSpeciesValueSource
Oral LD50Rat3000 mg/kgTCI Chemicals[3]
Dermal LD50Rabbit1261.4 mg/kgTCI Chemicals[3]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. 2-(2-Aminoethoxy)ethanol is classified as a hazardous chemical, and its specific classifications necessitate stringent handling protocols.[4][5]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 1B / 1CH314: Causes severe skin burns and eye damage.[3][5][6]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[3][6]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)May cause respiratory irritation.[5]

The corrosive nature (H314) is the most significant hazard. This is not merely an irritant effect; contact can lead to the destruction of skin tissue and irreversible eye damage. This is a direct consequence of the compound's chemical properties, which can disrupt cellular structures upon contact.

Part 2: The Self-Validating Safety Workflow: From Preparation to Disposal

A self-validating safety system is one where each step logically reinforces the next, minimizing the potential for error. The following workflow is designed as such a system, ensuring that engineering controls, personal protective equipment (PPE), and handling procedures work in concert to mitigate the risks identified in Part 1.

cluster_prep Phase 1: Pre-Experiment Diligence cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Experiment Protocol A Review Source-Specific SDS (Verify Incompatibilities) B Confirm Engineering Controls (Fume Hood Certification, Eyewash/Shower Access) A->B Prerequisite C Select & Inspect PPE (Gloves, Goggles, Face Shield, Lab Coat) B->C E Don All Inspected PPE C->E D Work Exclusively Within Chemical Fume Hood F Execute Transfer/Reaction (Use Secondary Containment) D->F Location E->F Protection G Quench & Neutralize Reagents (If Applicable) F->G Workflow End H Decontaminate Glassware & Surfaces G->H I Segregate Hazardous Waste (Label with CAS, Date, Hazard Pictograms) H->I J Doff & Dispose of PPE (Gloves, etc.) I->J K Thorough Hand Washing J->K

Caption: A three-phase workflow for the safe handling of CAS 22627-70-9.

Experimental Protocol: Safe Handling and Use

This protocol is a direct procedural implementation of the workflow diagram.

  • Preparation and Verification:

    • Before any work begins, consult the specific Safety Data Sheet (SDS) from the manufacturer.[3][5]

    • Verify that the chemical fume hood has been certified within the last year.

    • Ensure that a safety shower and eyewash station are unobstructed and functional.

    • Gather necessary PPE: Chemical safety goggles and a face shield, a flame-retardant lab coat, and heavy-duty nitrile or butyl rubber gloves. Standard thin nitrile gloves offer insufficient protection against a corrosive substance.

  • Handling and Transfer:

    • Conduct all manipulations, including weighing and solution preparation, inside the chemical fume hood.[3][6] This is the primary engineering control to prevent inhalation of vapors, which can cause respiratory irritation.[1][5]

    • When transferring the liquid, use a secondary container (e.g., a beaker or pan) to contain any potential spills.

    • Ensure all containers are clearly labeled.

  • Waste Management and Decontamination:

    • All materials contaminated with 2-(2-Aminoethoxy)ethanol, including disposable PPE and pipette tips, must be considered hazardous waste.

    • Dispose of waste in a designated, sealed, and clearly labeled container.[4] Disposal must adhere to all applicable regional, national, and local regulations.[4]

    • Decontaminate all work surfaces and reusable glassware thoroughly after use.

Part 3: Emergency Response Logic

In the event of an exposure, a logical and predetermined response is critical to minimizing harm. The following measures are mandated by the compound's corrosive and toxic properties.

cluster_actions Immediate First Aid Actions Exposure {Accidental Exposure} Skin Skin Contact Immediately remove contaminated clothing. Flush with copious water for at least 15-30 minutes. Exposure->Skin:f0 Eye Eye Contact Immediately flush with water for at least 30 minutes, lifting eyelids. Remove contact lenses if possible. Exposure->Eye:f0 Inhalation Inhalation Move person to fresh air. Begin rescue breathing if breathing has stopped. Exposure->Inhalation:f0 Ingestion Ingestion Rinse mouth with water. Do NOT induce vomiting. Exposure->Ingestion:f0 Medical Seek Immediate Professional Medical Attention (Bring SDS) Skin:f1->Medical Eye:f1->Medical Inhalation:f1->Medical Ingestion:f1->Medical

Caption: Logical flow for emergency first aid response to exposure.

First-Aid Protocols
  • Eye Contact: This is a medical emergency. Immediately flush the eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids to ensure complete rinsing.[1] Remove contact lenses if it is safe to do so.[5] Seek immediate medical attention.

  • Skin Contact: Quickly remove all contaminated clothing.[1][6] Immediately wash the affected skin with large volumes of water for at least 15-30 minutes.[1] Because the chemical is corrosive, rapid and thorough washing is critical to minimize tissue damage. Seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air at once.[1][4] If breathing is difficult or has stopped, trained personnel should administer oxygen or begin rescue breathing.[1] Medical observation may be required as symptoms like pulmonary edema can be delayed.[1]

  • Ingestion: Do NOT induce vomiting.[3][5] If the person is conscious, have them rinse their mouth with water.[4][5] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Part 4: Storage and Incompatibility

Proper storage is a critical, passive safety control that prevents accidents and preserves the chemical's integrity.

  • Storage Conditions: Store containers in a dry, cool, and well-ventilated place, away from direct sunlight.[4][6] Containers should be kept tightly closed to prevent absorption of moisture and carbon dioxide from the air.

  • Chemical Incompatibilities: Due to its chemical nature, 2-(2-Aminoethoxy)ethanol is incompatible with several classes of chemicals.[2] Violent reactions can occur with:

    • Strong Acids (e.g., hydrochloric, sulfuric, nitric)[1]

    • Strong Oxidizing Agents

    • Reducing Agents (can produce flammable hydrogen gas)[1]

    • It may also be incompatible with isocyanates, halogenated organics, epoxides, and anhydrides.[2] It can be corrosive to metals like copper, zinc, and galvanized iron.[1]

By integrating this technical knowledge into your laboratory's standard operating procedures, you can ensure a safe research environment and maintain the highest standards of scientific practice.

References

  • Santa Cruz Biotechnology, Inc. (2025). 2-(2-Aminoethoxy)
  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 2-(2-AMINOETHOXY)ETHANOL.
  • Fisher Scientific. (2025).
  • NOAA. 2-(2-AMINOETHOXY)ETHANOL - CAMEO Chemicals.
  • TCI Chemicals. (2024).
  • NOAA, CAMEO Chemicals. Reactivity Profile: 2-(2-AMINOETHOXY)ETHANOL.
  • Alkyl Amines Chemicals Ltd. (2015).

Sources

Technical Guide: Solubility Profiling and Solvent Selection Strategies for 2,4,4-Trimethylcyclopent-2-en-1-one

[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 2,4,4-Trimethylcyclopent-2-en-1-one , a cyclic enone intermediate critical in the synthesis of carotenoids, fragrances (saffron-like notes), and pharmaceutical precursors.[1]

Unlike simple aliphatic ketones, the solubility of this molecule is governed by a competition between its lipophilic trimethyl-substituted cyclopentyl ring and the polar

22

Physicochemical Characterization

Understanding the solubility profile begins with the molecular architecture.[1][2] The molecule features a planar enone system which imparts polarity, while the gem-dimethyl group at the C4 position creates a localized region of high steric bulk and lipophilicity.[2]

Table 1: Core Physicochemical Properties
PropertyValueContext
Molecular Formula

Cyclic Enone
Molecular Weight 124.18 g/mol Low MW, volatile liquid
Physical State LiquidColorless to pale yellow
LogP (Predicted) 1.8 – 2.1Moderately Lipophilic
H-Bond Donor 0Aprotic
H-Bond Acceptor 1Carbonyl Oxygen
Boiling Point ~160–170 °CHigh boiling solvent required for reflux

Technical Insight: The LogP value of ~1.8 places this compound in a "transition zone."[1][2] It is sufficiently lipophilic to partition readily into organic layers (DCM, Ether) during aqueous workups but retains enough polarity to be miscible with lower alcohols.[2]

Solubility Profile & Solvent Compatibility[2][8][9]

Hansen Solubility Parameters (HSP)

In the absence of a specific experimental HSP dataset for this exact isomer, we utilize Isophorone (3,5,5-Trimethylcyclohex-2-en-1-one) as a high-fidelity structural proxy.[1][2] Both molecules share the trimethyl-substituted cyclic enone motif, differing only by one ring carbon.[1][2]

Estimated HSP Values (based on Isophorone proxy):

  • Dispersion (

    
    ):  ~16.6 MPa
    
    
    (Dominant interaction due to hydrocarbon backbone)[1][2]
  • Polarity (

    
    ):  ~8.2 MPa
    
    
    (Dipole from carbonyl group)[1][2]
  • Hydrogen Bonding (

    
    ):  ~7.4 MPa
    
    
    (Moderate acceptor capability)[1][2]
Solvent Classification & Performance

The following table categorizes solvents based on their thermodynamic affinity for 2,4,4-Trimethylcyclopent-2-en-1-one.

Table 2: Solvation Performance Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Perfect match for the molecule's polarity and dispersion forces.[1] Standard for extraction.
Polar Aprotic Acetone, Ethyl Acetate, THFExcellent Dipole-dipole interactions stabilize the carbonyl moiety.[1][2] Miscible in all proportions.[1][2][3]
Alcohols (Protic) Methanol, Ethanol, IsopropanolGood to Excellent Soluble due to H-bonding with the carbonyl oxygen, though less thermodynamically ideal than aprotic polar solvents.[2]
Aromatic Hydrocarbons Toluene, BenzeneGood

-

interactions and dispersion forces favor dissolution.[1][2] Common reaction media.[1][2][4]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneModerate Soluble, but phase separation may occur at very low temperatures or high concentrations due to polarity mismatch.[2]
Aqueous WaterPoor Hydrophobic effect dominates.[1][2] Solubility < 10 g/L (est).[1][2]

Solvation Mechanism & Visual Analysis

The dissolution of 2,4,4-Trimethylcyclopent-2-en-1-one relies on overcoming the cohesive energy density of the solute.[1][2] The diagram below illustrates the competing intermolecular forces.

SolvationMechanismcluster_ForcesIntermolecular ForcesSolute2,4,4-Trimethylcyclopent-2-en-1-oneDispersionDispersion Forces(Hydrocarbon Ring)Solute->DispersionPrimary DriverDipoleDipole-Dipole(Carbonyl Group)Solute->DipoleSecondary DriverHBondH-Bond Acceptance(Carbonyl Oxygen)Solute->HBondSpecific InteractionSolventsTarget SolventDispersion->SolventsMatches Aromatics/AliphaticsDipole->SolventsMatches Ketones/DCMHBond->SolventsMatches AlcoholsOutcomeSolubility OutcomeSolvents->OutcomeThermodynamic Compatibility

Caption: Mechanistic breakdown of solvation forces. Dispersion forces from the ring structure are the primary driver for solubility in non-polar solvents, while the carbonyl dipole dictates compatibility with polar aprotic solvents.[2]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Quantitative)

Purpose: To determine the exact saturation limit (


12

Reagents:

  • Test Solvent (HPLC Grade)

  • 2,4,4-Trimethylcyclopent-2-en-1-one (Liquid)[1][2]

Workflow:

  • Preparation: Add 2.0 mL of solvent to a 10 mL glass vial with a PTFE-lined cap.

  • Addition: Add the solute dropwise while vortexing until a persistent turbidity or phase separation (droplets) is observed.[1][2]

  • Equilibration: Place the vial in a shaker incubator at

    
     and 200 RPM for 24 hours.
    
  • Separation: Centrifuge at 3000 RPM for 10 minutes to separate the excess undissolved oil phase.

  • Quantification: Carefully sample the supernatant.[1][2] Dilute with Acetonitrile and analyze via GC-FID or HPLC-UV (detection at ~230 nm for the enone chromophore).

Protocol B: Visual Solubility Screen (Qualitative)

Purpose: Rapid solvent selection for synthesis or extraction.[1][2]

SolubilityScreenStartStart: 100 mg SoluteAddSolventAdd 1.0 mL SolventStart->AddSolventVortexVortex 30sAddSolvent->VortexCheckVisual InspectionVortex->CheckClearClear Solution(Soluble > 100 mg/mL)Check->ClearHomogeneousCloudyCloudy/Phase Sep(Insoluble)Check->CloudyHeterogeneousHeatHeat to 50°CCloudy->HeatCheck Temp Dep.Heat->CheckRe-evaluate

Caption: Rapid visual screening workflow for determining solvent suitability in synthesis or extraction.

Applications & Implications

Synthetic Chemistry[1]
  • Reaction Medium: For reactions involving strong bases (e.g., alkylation), THF or Toluene are preferred.[2] The molecule's solubility in these solvents ensures homogenous kinetics.[1][2] Avoid alcohols if using reagents sensitive to protons.[1][2]

  • Oxidation Reactions: When synthesizing this molecule from isophorone oxide, Methanol or Benzene are historically used as co-solvents to manage the polarity change from the epoxide to the enone [1].[2]

Extraction Strategies
  • Aqueous Workup: Due to its LogP (~1.8), the compound will partition into the organic phase.[2]

    • Recommended:Dichloromethane (DCM) or Ethyl Acetate .[1][2]

    • Avoid: Hexane (unless doing a specific wash), as partition coefficients may be lower compared to chlorinated solvents.[2]

Purification[1]
  • Chromatography: Soluble in standard mobile phases.[1][2]

    • Normal Phase: Hexane/Ethyl Acetate gradients work well.[1][2] The ketone will elute after non-polar impurities but before alcohols.[1][2]

    • Reverse Phase: Methanol/Water or Acetonitrile/Water gradients are effective.[1][2]

References

  • Organic Syntheses Procedure: Synthesis of 2,4,4-trimethylcyclopentanone (and related enones) from Isophorone Oxide.[1][2][5] Organic Syntheses, Coll.[1][2][5] Vol. 4, p.957 (1963); Vol. 39, p.70 (1959).[2]

  • PubChem Compound Summary: 2,4,4-Trimethylcyclopent-2-en-1-one (CAS 17190-21-5).[1][2] National Center for Biotechnology Information.[1][2]

  • Hansen Solubility Parameters: Data for structural analog Isophorone (CAS 78-59-1).[1][2][4][6] Hansen Solubility Parameters: A User's Handbook.

    • NIST Chemistry WebBook: 2-Cyclopenten-1-one, 2,4,4-trimethyl-.[1][2]

    An In-depth Technical Guide to the Synthesis of 2,4,4-Trimethylcyclopent-2-en-1-one

    Author: BenchChem Technical Support Team. Date: February 2026

    For the attention of: Researchers, scientists, and drug development professionals.

    This guide provides a comprehensive review of the synthetic pathways for obtaining 2,4,4-trimethylcyclopent-2-en-1-one, a valuable chemical intermediate. The document delves into the primary synthesis route commencing from isophorone, detailing the underlying mechanisms and experimental protocols. Furthermore, it explores alternative methodologies for the crucial dehydrogenation step required to yield the target α,β-unsaturated ketone.

    The Predominant Synthetic Route: A Two-Step Conversion from Isophorone

    The most industrially relevant and scientifically documented pathway to 2,4,4-trimethylcyclopent-2-en-1-one begins with the readily available feedstock, isophorone. This process involves two key transformations: the epoxidation of isophorone followed by an acid-catalyzed rearrangement to a saturated cyclopentanone derivative, and a subsequent dehydrogenation to introduce the endocyclic double bond.

    Step 1: From Isophorone to 2,4,4-Trimethylcyclopentanone via Isophorone Oxide

    The initial phase of this synthesis capitalizes on the reactivity of the α,β-unsaturated ketone moiety in isophorone.

    1.1.1. Epoxidation of Isophorone

    Isophorone is first converted to isophorone oxide. This reaction is typically achieved through epoxidation using hydrogen peroxide under basic conditions.[1]

    1.1.2. Acid-Catalyzed Rearrangement of Isophorone Oxide

    The cornerstone of this synthetic approach is the acid-catalyzed rearrangement of isophorone oxide to form 2,4,4-trimethylcyclopentanone.[2] This transformation is facilitated by a Lewis acid, most commonly boron trifluoride etherate (BF₃·OEt₂).

    The mechanism of this rearrangement involves the coordination of the Lewis acid to the epoxide oxygen, which facilitates the opening of the epoxide ring. This is followed by a ring contraction and a 1,2-hydride shift, ultimately leading to the formation of the five-membered ring of 2,4,4-trimethylcyclopentanone. A notable side product of this reaction is 2-formyl-2,4,4-trimethylcyclopentanone, which can be converted to the desired product through deformylation under basic conditions.[2]

    Experimental Protocol: Synthesis of 2,4,4-Trimethylcyclopentanone from Isophorone Oxide [2]

    • Materials:

      • Isophorone oxide (0.25 mole)

      • Reagent grade benzene (400 ml)

      • Boron trifluoride etherate (0.16 mole)

      • Ether (100 ml)

      • Sodium hydroxide (1.0 mole)

      • Water (200 ml)

      • Anhydrous magnesium sulfate

    • Procedure:

      • A solution of isophorone oxide in benzene is prepared in a separatory funnel.

      • Boron trifluoride etherate is added to the solution, and the mixture is swirled and allowed to stand for 30 minutes.

      • The reaction mixture is diluted with ether and washed with water.

      • The organic layer is then shaken with a solution of sodium hydroxide in water for 1-2 minutes to facilitate the deformylation of the β-ketoaldehyde intermediate.

      • The organic layer is washed again with water.

      • The combined aqueous layers are extracted with ether, and the extracts are added to the main organic solution.

      • The combined organic solution is dried over anhydrous magnesium sulfate and concentrated by distillation.

      • The residual liquid is fractionally distilled under reduced pressure to yield 2,4,4-trimethylcyclopentanone.

    • Yield: 56–63%[2]

    Step 2: Dehydrogenation of 2,4,4-Trimethylcyclopentanone

    The final and critical step in this pathway is the introduction of a double bond in conjugation with the carbonyl group to form 2,4,4-trimethylcyclopent-2-en-1-one. Several methods can be employed for this α,β-dehydrogenation of the saturated cyclopentanone.

    1.2.1. Allylic Oxidation using Selenium Dioxide (Riley Oxidation)

    Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of α-methylene groups adjacent to a carbonyl, yielding a 1,2-dicarbonyl compound, or for the allylic oxidation of alkenes.[3][4] In the context of 2,4,4-trimethylcyclopentanone, SeO₂ can be used to introduce the desired double bond. The reaction proceeds via an initial ene reaction followed by a[2][5]-sigmatropic rearrangement.[3]

    1.2.2. Palladium-Catalyzed Dehydrogenation

    Modern synthetic methods often employ transition metal catalysts for dehydrogenation reactions. Allyl-palladium catalysis provides a one-step α,β-dehydrogenation of ketones via their zinc enolates.[6] This method offers a salt-free and efficient protocol.

    1.2.3. Bromination followed by Dehydrobromination

    A classical approach to introducing unsaturation involves a two-step sequence of α-bromination followed by dehydrobromination.[7][8] The ketone is first treated with a brominating agent, such as bromine in a suitable solvent, to form the α-bromo ketone. Subsequent treatment with a base, such as triethylamine or lithium carbonate, eliminates hydrogen bromide to form the α,β-unsaturated ketone.

    1.2.4. Oxidation with Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC)

    PCC and PDC are versatile oxidizing agents.[9][10][11][12] While primarily used for the oxidation of alcohols to aldehydes and ketones, under specific conditions, they can also effect allylic oxidations.

    Table 1: Comparison of Dehydrogenation Methods for 2,4,4-Trimethylcyclopentanone

    MethodReagentsKey AdvantagesKey Disadvantages
    Selenium Dioxide Oxidation Selenium dioxide (SeO₂)Well-established, effective for α-dehydrogenation of ketones.Stoichiometric amounts of toxic selenium compounds are required.[13]
    Palladium-Catalyzed Dehydrogenation Pd catalyst, zinc enolate former (e.g., Zn(TMP)₂)Catalytic, mild conditions, high efficiency.[6]Requires specialized ligands and anhydrous conditions.
    Bromination-Dehydrobromination Bromine (Br₂), Base (e.g., triethylamine)Classical and reliable method.Use of hazardous bromine, potential for side reactions.[7][8]
    PCC/PDC Oxidation Pyridinium chlorochromate or Pyridinium dichromateCommercially available reagents.Can lead to over-oxidation, stoichiometric use of chromium reagents.[9][10]

    Alternative Synthetic Paradigms for Cyclopentenone Ring Formation

    While the isophorone-based route is predominant, other fundamental strategies in organic synthesis can be conceptually applied to construct the 2,4,4-trimethylcyclopent-2-en-1-one core. These methods are of significant academic interest and may offer advantages for the synthesis of analogues.

    The Nazarov Cyclization

    The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones.[6] The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation. For the synthesis of 2,4,4-trimethylcyclopent-2-en-1-one, a suitably substituted divinyl ketone precursor would be required.

    The Pauson-Khand Reaction

    The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, mediated by a metal carbonyl complex (typically cobalt), to form a cyclopentenone.[6] This reaction offers a convergent approach to the cyclopentenone core.

    Intramolecular Aldol Condensation

    An intramolecular aldol condensation of a 1,4-diketone can also lead to the formation of a cyclopentenone ring.[14] The synthesis of the requisite 1,4-diketone precursor would be the initial challenge in this approach.

    Visualizing the Synthetic Pathways

    To further elucidate the synthetic strategies discussed, the following diagrams illustrate the key reaction pathways and mechanisms.

    Diagram 1: Overall Synthesis of 2,4,4-Trimethylcyclopent-2-en-1-one from Isophorone

    G Isophorone Isophorone Isophorone_Oxide Isophorone Oxide Isophorone->Isophorone_Oxide H₂O₂ / OH⁻ Cyclopentanone 2,4,4-Trimethylcyclopentanone Isophorone_Oxide->Cyclopentanone BF₃·OEt₂ Cyclopentenone 2,4,4-Trimethylcyclopent-2-en-1-one Cyclopentanone->Cyclopentenone [O]

    Caption: Primary synthetic route to the target molecule.

    Diagram 2: Mechanism of Acid-Catalyzed Rearrangement of Isophorone Oxide

    G start Isophorone Oxide step1 Lewis Acid Coordination start->step1 + BF₃ step2 Epoxide Ring Opening step1->step2 step3 Ring Contraction step2->step3 step4 1,2-Hydride Shift step3->step4 end 2,4,4-Trimethylcyclopentanone step4->end

    Caption: Key mechanistic steps in the formation of the cyclopentanone ring.

    Diagram 3: Dehydrogenation of 2,4,4-Trimethylcyclopentanone

    G start 2,4,4-Trimethylcyclopentanone method1 SeO₂ Oxidation start->method1 method2 Pd-Catalyzed Dehydrogenation start->method2 method3 Bromination/ Dehydrobromination start->method3 end 2,4,4-Trimethylcyclopent-2-en-1-one method1->end method2->end method3->end

    Caption: Alternative methods for the final dehydrogenation step.

    Conclusion

    The synthesis of 2,4,4-trimethylcyclopent-2-en-1-one is most efficiently achieved through a two-step process starting from isophorone. The acid-catalyzed rearrangement of isophorone oxide provides the key 2,4,4-trimethylcyclopentanone intermediate in good yields. The subsequent dehydrogenation can be accomplished by several methods, with the choice of reagent depending on factors such as scale, desired purity, and environmental considerations. While other classical cyclopentenone syntheses like the Nazarov cyclization and Pauson-Khand reaction are conceptually applicable, the isophorone-based route remains the most practical and well-documented pathway for obtaining this specific trimethyl-substituted cyclopentenone. This guide provides the foundational knowledge for researchers to select and optimize the synthesis of this important chemical building block.

    References

    • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

    • Ryerson, G. D., Wasson, R. L., & House, H. O. (1963). 2,4,4-Trimethylcyclopentanone. Organic Syntheses, 43, 95. doi: 10.15227/orgsyn.043.0095
    • American Chemical Society. (2025, November 25). Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols. Journal of the American Chemical Society.
    • Wikipedia. (2024). Pyridinium chlorochromate. Retrieved from [Link]

    • ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]

    • Organic Reactions. (n.d.). Selenium Dioxide Oxidation. Retrieved from [Link]

    • ResearchGate. (2015, April 30). How many equivalents of selenium dioxide are required for oxidation? Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Pyridinium Dichromate (PDC). Retrieved from [Link]

    • NPTEL Archive. (n.d.). 5.5.2.2 Selenium Dioxide. Retrieved from [Link]

    • Wikipedia. (2024). Isophorone. Retrieved from [Link]

    • Royal Society of Chemistry. (2023). Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. Organic & Biomolecular Chemistry.
    • National Center for Biotechnology Information. (n.d.). 2,4,4-Trimethylcyclopentanone. PubChem Compound Database. Retrieved from [Link]

    • Smith, A. B., III, Branca, S. J., Guaciaro, M. A., Wovkulich, P. M., & Korn, A. (1988). 2-Hydroxymethyl-2-cyclopentenone. Organic Syntheses, 66, 67. doi: 10.15227/orgsyn.066.0067
    • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Retrieved from [Link]

    • Organic Reactions. (n.d.). Enone Olefin [2 + 2] Photochemical Cycloadditions. Retrieved from [Link]

    • American Chemical Society. (2025, November 16). Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols. Journal of the American Chemical Society.
    • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

    • eScholarship, University of California. (2022). Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst.
    • Zhang, J., & Ready, J. M. (2007). Gold-catalyzed deoxygenated cyclization of cis-2,4-dien-1-als with regioselective addition of two nucleophiles. One-pot synthesis of highly functionalized cyclopentene framework. Journal of the American Chemical Society, 129(13), 3798–3799. [Link]

    • Mąkosza, M., & Glinka, T. (1984). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Accounts of Chemical Research, 17(8), 269–275.
    • CORE. (n.d.). Cu‐Based Catalysts for the One‐Pot Condensation–Hydrogenation of Cyclopentanone to Produce Valuable SAF Precursors. Retrieved from [Link]

    • MDPI. (2023, February 22). The Production of Isophorone. Encyclopedia, 3(1), 224-244. [Link]

    • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]

    • Organic Chemistry Portal. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038.
    • MDPI. (2025, July 19). The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development.
    • ResearchGate. (2025, August 7). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). 2,4,4-Trimethylcyclopent-2-en-1-one. PubChem Compound Database. Retrieved from [Link]

    • Organic Syntheses. (2018, March 27). Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. Organic Syntheses, 95, 46-59.
    • Thieme. (n.d.). Synthesis of 1-Alkylisoquinolines via Radical Cyclization. Retrieved from [Link]

    • Journal of the Indian Chemical Society. (1994, June 1). Bromination and Dehydrobromination Studies on Some CIS-4a-Methyl-Decaline-2,7-Diones. Journal of the Indian Chemical Society, 71(6), 321-324.

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    Methodological & Application

    Application Note: Strategic Synthesis of Tertiary Alcohols via Grignard Reaction with 2,4,4-Trimethylcyclopent-2-en-1-one

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. This application note provides a detailed protocol and theoretical background for the reaction of Grignard reagents with 2,4,4-trimethylcyclopent-2-en-1-one, a sterically hindered α,β-unsaturated ketone. We delve into the mechanistic principles governing regioselectivity, offering a robust, step-by-step procedure for the synthesis of 1-alkyl-2,4,4-trimethylcyclopent-2-en-1-ols. This guide is intended for researchers in organic chemistry and drug development, providing field-proven insights to ensure procedural success and high-yield synthesis of valuable tertiary alcohol intermediates.

    Introduction: The Synthetic Challenge and Opportunity

    2,4,4-Trimethylcyclopent-2-en-1-one is a valuable building block in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients.[1] Its structure as an α,β-unsaturated ketone, or enone, presents a classic challenge in regioselectivity when reacting with nucleophiles. The electrophilic nature of the molecule is distributed across two primary sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C3).

    The addition of organometallic reagents to enones can proceed via two distinct pathways:

    • 1,2-Addition (Direct Addition): Nucleophilic attack on the carbonyl carbon, leading to the formation of an allylic alcohol.

    • 1,4-Addition (Conjugate Addition): Nucleophilic attack on the β-carbon, resulting in an enolate intermediate which, upon workup, tautomerizes to a saturated ketone.

    Grignard reagents (RMgX), due to their hard nucleophilic character, generally favor 1,2-addition to the carbonyl group.[2][3] This preference is contrasted with softer nucleophiles like organocuprates (Gilman reagents), which predominantly yield 1,4-addition products.[3] The steric hindrance provided by the gem-dimethyl group at the C4 position in 2,4,4-trimethylcyclopent-2-en-1-one further disfavors attack at the C3 position, making the Grignard reaction a highly effective method for selectively synthesizing the corresponding tertiary allylic alcohols.

    Reaction Mechanism and Regioselectivity

    The Grignard reaction is believed to proceed through a nucleophilic addition mechanism.[4] The highly polar carbon-magnesium bond of the Grignard reagent renders the carbon atom strongly nucleophilic and basic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the enone.[5] While various mechanistic models exist, including pathways involving single-electron transfer (SET) for sterically hindered substrates, the polar nucleophilic addition is widely accepted.[4][6] A six-membered transition state is often proposed, involving coordination of the magnesium atom to the carbonyl oxygen, which facilitates the delivery of the alkyl group to the carbonyl carbon.[3]

    The reaction proceeds in two main stages:

    • Nucleophilic Addition: The Grignard reagent adds across the carbonyl double bond to form a magnesium alkoxide intermediate.

    • Aqueous Workup: A mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), is added to protonate the alkoxide, yielding the final tertiary alcohol product and water-soluble magnesium salts.[7]

    The choice of a mild acid like NH₄Cl is critical to prevent acid-catalyzed dehydration of the tertiary alcohol product, which can be a significant side reaction under strongly acidic conditions.

    Grignard_Mechanism sub 2,4,4-Trimethylcyclopent-2-en-1-one intermediate Magnesium Alkoxide Intermediate sub->intermediate 1,2-Nucleophilic Addition grignard R-MgX (Grignard Reagent) grignard->intermediate product 1-Alkyl-2,4,4-trimethylcyclopent-2-en-1-ol (Tertiary Alcohol) intermediate->product Protonation workup Aqueous Workup (e.g., NH4Cl) workup->product

    Caption: Mechanism of 1,2-Addition of a Grignard Reagent.

    Experimental Application: Synthesis of 1,2,4,4-Tetramethylcyclopent-2-en-1-ol

    This section provides a detailed protocol for the reaction of 2,4,4-trimethylcyclopent-2-en-1-one with methylmagnesium bromide (MeMgBr).

    Materials and Reagents
    ReagentFormulaM.W. ( g/mol )Amount (mmol)EquivalentsPurity/Grade
    2,4,4-Trimethylcyclopent-2-en-1-oneC₈H₁₂O124.1810.01.0≥97%
    Methylmagnesium Bromide SolutionCH₃MgBr119.2412.01.23.0 M in Et₂O
    Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--≥99.9%
    Saturated Aqueous Ammonium ChlorideNH₄Cl53.49--Reagent Grade
    Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-Anhydrous
    Anhydrous Magnesium SulfateMgSO₄120.37--Reagent Grade
    Equipment
    • Oven-dried, three-neck round-bottom flask (100 mL)

    • Oven-dried dropping funnel and reflux condenser

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Syringes and needles

    • Ice-water bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for column chromatography

    Step-by-Step Protocol

    A. Reaction Setup (Anhydrous Conditions are CRITICAL)

    • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot, then allowed to cool to room temperature under a stream of inert gas (N₂ or Ar).[8] This prevents atmospheric moisture from quenching the highly basic Grignard reagent.[9]

    • Reactant Preparation: To the 100 mL three-neck flask, add 2,4,4-trimethylcyclopent-2-en-1-one (1.24 g, 10.0 mmol). Dissolve it in 20 mL of anhydrous THF.

    • System Inerting: Equip the flask with a magnetic stir bar, a reflux condenser capped with an inert gas inlet, and a rubber septum. Place the flask in an ice-water bath and begin stirring.

    B. Grignard Addition

    • Reagent Transfer: Using a dry syringe, carefully draw up the required volume of methylmagnesium bromide solution (4.0 mL of 3.0 M solution, 12.0 mmol).

    • Slow Addition: Add the Grignard reagent dropwise to the stirred solution of the enone over a period of 20-30 minutes. It is crucial to maintain the internal reaction temperature below 10 °C to minimize side reactions.[10] An exothermic reaction is expected.

    • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting enone.

    C. Reaction Quench and Workup

    • Cooling: Cool the reaction flask back to 0 °C in an ice-water bath.

    • Quenching: Slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the unreacted Grignard reagent and protonate the magnesium alkoxide intermediate.[11] This process can be highly exothermic and may produce gas; slow addition is essential for safety.

    • Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake well. Allow the layers to separate.

    • Phase Separation: Collect the upper organic layer. Extract the aqueous layer two more times with 20 mL portions of diethyl ether.

    • Combine and Dry: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

    • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude tertiary alcohol, typically as a viscous liquid or low-melting solid.[12]

    D. Purification

    • Chromatography: Purify the crude product by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes (e.g., starting with 5% and gradually increasing to 20% ethyl acetate) is typically effective for separating the desired alcohol from nonpolar byproducts like biphenyl (if phenylmagnesium bromide were used) and residual starting material.[13]

    Overall Experimental Workflow

    Experimental_Workflow A 1. Prepare Reactants in Flame-Dried Glassware B 2. Establish Inert Atmosphere (N2 or Ar) and Cool to 0°C A->B C 3. Slow, Dropwise Addition of Grignard Reagent B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench Reaction at 0°C with sat. aq. NH4Cl D->E F 6. Liquid-Liquid Extraction with Diethyl Ether E->F G 7. Dry Organic Phase (MgSO4) & Remove Solvent F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, IR, MS) H->I

    Caption: Workflow for the Grignard Synthesis Protocol.

    Product Characterization

    The expected product, 1,2,4,4-tetramethylcyclopent-2-en-1-ol, should be characterized to confirm its structure and purity.

    Analysis TechniqueExpected Result
    ¹H NMR Signals corresponding to: a singlet for the hydroxyl proton (-OH), a singlet for the vinyl proton, singlets for the four methyl groups (note: the gem-dimethyl groups at C4 may be diastereotopic and appear as two separate singlets), and signals for the methylene protons at C5.
    ¹³C NMR Signals corresponding to: a quaternary carbinol carbon (C-OH), two olefinic carbons, a quaternary carbon (C4), four distinct methyl carbons, and a methylene carbon.
    IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ indicating the O-H stretch of the alcohol functional group.[14] A peak around 1650 cm⁻¹ for the C=C stretch. Absence of the strong carbonyl (C=O) stretch from the starting material (approx. 1710 cm⁻¹).
    Mass Spectrometry The molecular ion peak (M⁺) corresponding to the product's molecular weight. Fragmentation patterns consistent with the structure, often showing a loss of water (M-18) or a methyl group (M-15).

    Troubleshooting and Safety Considerations

    • Low or No Yield: The most common cause is the presence of moisture or other protic impurities (e.g., alcohols in the solvent), which will consume the Grignard reagent.[9] Ensure all glassware is meticulously dried and solvents are anhydrous.

    • Formation of Side Products: If the reaction is run at too high a temperature, side reactions such as enolization of the starting ketone or Wurtz-type coupling of the Grignard reagent can occur.[4] Maintain low temperatures during addition.

    • Safety: Grignard reagents are highly reactive, flammable, and corrosive. Diethyl ether is extremely flammable. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    References

    • Alexakis, A., & Bäckvall, J. E. (Eds.). (2008). 1,2- versus 1,4-asymmetric addition of Grignard reagents to carbonyl compounds. In Topics in Organometallic Chemistry (Vol. 24). Springer.
    • Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Org. Synth. 2018, 95, 46-59. [Link]

    • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]

    • ResearchGate. (n.d.). Scope of reactivity of Grignard reagents with α,β‐unsaturated carbonyls.... [Link]

    • Journal of the American Chemical Society. (1953). Addition of Grignard Reagents to α,β-Unsaturated Aldehydes and Ketones. J. Am. Chem. Soc. 1953, 75, 19, 4790–4792. [Link]

    • Chemistry Stack Exchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?. [Link]

    • Chemistry Stack Exchange. (2017). Stereochemistry of product in Grignard-Gilman addition reaction. [Link]

    • ACS Publications. (2006). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Acc. Chem. Res. 2007, 40, 12, 1302–1308. [Link]

    • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

    • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

    • ResearchGate. (2024). How to purify tertiary alcohol?. [Link]

    • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

    • Journal of Chemical Education. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols.... [Link]

    • Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. [Link]

    • Reddit. (2022). GRIGNARD REACTION. [Link]

    • Reddit. (2022). What is the "real" mechanism of the Grignard reaction?. [Link]

    • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

    • PubChem. (n.d.). 2,4,4-Trimethylcyclopent-2-en-1-one. [Link]

    • PNAS. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. [Link]

    • Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

    • Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. (n.d.). International Journal of ChemTech Research. [Link]

    • Vaia. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. [Link]

    • Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Org. Synth. 2018, 95, 46-59. [Link]

    Sources

    asymmetric conjugate addition to 2,4,4-Trimethylcyclopent-2-en-1-one

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: High-Fidelity Asymmetric Conjugate Addition to 2,4,4-Trimethylcyclopent-2-en-1-one

    Executive Summary

    This application note details the protocol for the asymmetric conjugate addition (ACA) of organometallic nucleophiles to 2,4,4-trimethylcyclopent-2-en-1-one . This substrate represents a specific subclass of "hard" Michael acceptors: 2-substituted cyclic enones with additional steric bulk at the

    
    -position (gem-dimethyl).
    

    Standard catalytic systems (e.g., Cu/Phosphoramidite with organozincs) often fail with this substrate due to the steric impedance at the C2 position and the conformational rigidity imposed by the C4-gem-dimethyl group. This guide recommends a Copper/Josiphos-catalyzed addition of Grignard reagents , a protocol validated for high enantioselectivity in sterically demanding 2-substituted cyclopentenones.[1]

    Strategic Analysis: The "2-Substituted" Challenge

    Substrate Profiling

    The substrate, 2,4,4-trimethylcyclopent-2-en-1-one, presents a unique "steric valley" challenge:

    • 
      -Substitution (C2-Me):  The methyl group at C2 creates significant steric clash with the incoming metal-ligand complex, destabilizing the requisite 
      
      
      
      -complex formation. It also electronically deactivates the enone, raising the LUMO energy.
    • 
      -Gem-Dimethyl (C4-Me
      
      
      
      ):
      These groups lock the ring conformation and sterically shield the
      
      
      -carbon (C3) from the "back" side. While this hinders reactivity, it can be leveraged to enhance stereocontrol if the catalyst effectively blocks the exposed face.
    Ligand & Nucleophile Selection
    • Nucleophile: Grignard Reagents (RMgBr) are preferred over organozincs or organoaluminums for this specific substrate. The high nucleophilicity of Grignards is necessary to overcome the activation barrier imposed by the C2-methyl group.

    • Ligand: Josiphos (and Rev-Josiphos) ligands are the "Gold Standard" for 2-substituted cyclopentenones. Unlike monodentate phosphoramidites (which excel with 3-substituted enones), the bidentate ferrocenyl diphosphines (Josiphos) create a rigid chiral pocket that enforces high enantioselectivity even when the substrate is sterically crowded.

    Mechanistic Pathway

    The reaction proceeds via a Cu(I) catalytic cycle.[2] The key to enantioselectivity is the formation of a specific Cu(I)-enone

    
    -complex where the Josiphos ligand dictates the facial approach of the nucleophile, overriding the inherent steric bias of the C4-gem-dimethyl group.
    

    ACA_Mechanism cluster_legend Key Interaction PreCat Pre-Catalyst CuBr·SMe2 + Josiphos ActiveCat Active Species [L*Cu-R] PreCat->ActiveCat + RMgBr PiComplex π-Complex (Rate Determining Step) ActiveCat->PiComplex + Substrate Substrate Substrate 2,4,4-Trimethylcyclopent-2-en-1-one Substrate->PiComplex OxAdd Oxidative Addition Cu(III) Intermediate PiComplex->OxAdd 1,4-Insertion RedElim Reductive Elimination Enolate Formation OxAdd->RedElim Product Magnesium Enolate (Pre-Hydrolysis) RedElim->Product Product->ActiveCat Regeneration Desc The C2-Me group hinders π-complex formation. High reactivity of RMgBr is required to drive this step.

    Figure 1: Catalytic cycle for the Cu/Josiphos-mediated conjugate addition.[2][3] The formation of the

    
    -complex is the critical stereodefining step.
    

    Detailed Experimental Protocol

    Objective: Enantioselective addition of Methylmagnesium Bromide (MeMgBr) to 2,4,4-trimethylcyclopent-2-en-1-one. Note: This protocol is adaptable for Ethyl, Phenyl, and Vinyl Grignards.

    Reagents & Materials
    • Substrate: 2,4,4-Trimethylcyclopent-2-en-1-one (1.0 equiv, 124.18 g/mol ).[4]

    • Catalyst Precursor: CuBr·SMe

      
       (Copper(I) bromide-dimethyl sulfide complex) (5 mol%).
      
    • Ligand:

      
      -Josiphos (SL-J001-1) (6 mol%).
      
    • Nucleophile: MeMgBr (3.0 M in Et

      
      O) (1.5 equiv).
      
    • Solvent: tert-Butyl methyl ether (MTBE) or Dichloromethane (CH

      
      Cl
      
      
      
      ). MTBE is preferred for higher enantioselectivity in Grignard additions.
    • Additive: None required, though slow addition is critical.

    Step-by-Step Procedure
    • Catalyst Formation (In Situ):

      • In a flame-dried Schlenk tube under Argon, weigh CuBr·SMe

        
         (5.2 mg, 0.025 mmol) and 
        
        
        
        -Josiphos (16.5 mg, 0.030 mmol).
      • Add anhydrous MTBE (2.0 mL) and stir at room temperature for 15 minutes. The solution should turn a clear yellow/orange, indicating complex formation.

    • Substrate Addition:

      • Cool the catalyst solution to -75 °C (dry ice/acetone bath).

      • Add 2,4,4-trimethylcyclopent-2-en-1-one (62 mg, 0.50 mmol) dissolved in MTBE (1.0 mL) dropwise down the side of the flask.

      • Stir for 10 minutes to allow temperature equilibration.

    • Nucleophile Addition (Critical Step):

      • Dilute the Grignard reagent (MeMgBr) with MTBE in a separate vial to approx. 1.0 M concentration (to prevent localized heating).

      • Using a syringe pump, add the MeMgBr solution (0.75 mmol, 1.5 equiv) over 2 hours at -75 °C.

      • Scientific Rationale: Rapid addition generates local hot spots that promote uncatalyzed (racemic) background reaction or 1,2-addition to the carbonyl.

    • Reaction Monitoring:

      • Stir at -75 °C for an additional 2–4 hours.

      • Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the UV-active enone spot.

    • Quench & Workup:

      • Quench the reaction at -75 °C by adding saturated aqueous NH

        
        Cl (2 mL) mixed with 10% NH
        
        
        
        OH (to solubilize copper salts).
      • Allow to warm to room temperature.

      • Extract with Et

        
        O (3 x 10 mL).
        
      • Wash combined organics with brine, dry over MgSO

        
        , and concentrate.
        
    • Purification:

      • Purify via flash column chromatography (Silica gel, Pentane/Et

        
        O gradient).
        
      • Note: The product, 2,3,4,4-tetramethylcyclopentanone, is volatile. Use careful rotary evaporation.

    Performance Data & Optimization

    The following table summarizes expected performance based on ligand classes for 2-substituted cyclopentenones (extrapolated from Minnaard/Feringa datasets).

    Parameter(R,S)-Josiphos (Recommended)Phosphoramidite (Feringa) BINAP
    Ligand Type Bidentate FerrocenylMonodentateBidentate Axial
    Conversion >95%60-80%<50%
    Enantioselectivity (ee) 90 - 96% 40 - 60%<20%
    Regioselectivity (1,4 vs 1,2) >98:2~90:10Poor
    Key Advantage Creates rigid pocket tolerating C2-stericsExcellent for unsubstituted enonesNot suitable for this substrate

    Troubleshooting & Quality Control

    Common Failure Modes
    • Low Conversion: Usually caused by old Grignard reagents or insufficient activation of the Cu-complex. Ensure CuBr·SMe

      
       is white (not green/oxidized).
      
    • Low ee:

      • Temperature: Reaction must be kept below -60 °C.

      • Background Reaction: If the uncatalyzed addition competes, the ee drops. Ensure the catalyst is pre-formed before adding the Grignard.

      • Epimerization: The product has a chiral center at C2 (alpha to carbonyl). This center can epimerize upon acidic workup. However, the C3 center (formed by ACA) is stable. If diastereomers are observed, it is likely C2-epimerization.

    Workflow Decision Tree

    DecisionTree Start Start ACA Protocol CheckSub Is Substrate 2-Substituted? Start->CheckSub LigandSelect Select Ligand CheckSub->LigandSelect Yes (2,4,4-TriMe) Josi Use Josiphos/Rev-Josiphos (High Steric Demand) LigandSelect->Josi Preferred Phos Use Phosphoramidite (Low Steric Demand) LigandSelect->Phos Avoid Temp Temperature Control Josi->Temp Cryo Run at -75°C Temp->Cryo

    Figure 2: Decision logic for selecting the Josiphos ligand system over standard Phosphoramidites for this specific substrate class.

    References

    • Minnaard, A. J., Feringa, B. L., et al. (2008). "Copper-catalyzed enantioselective conjugate addition of Grignard reagents to 2-methylcyclopentenone." Chemical Communications, 187–189.

      • Core citation establishing Josiphos as the ligand of choice for 2-substituted cyclopentenones.
    • Feringa, B. L., et al. (2004).[2] "Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones." Journal of the American Chemical Society, 126(40), 12784–12785.

      • Foundational work on Cu-c
    • Alexakis, A., et al. (2013). "Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors." Beilstein Journal of Organic Chemistry, 11, 2372–2392.

      • Review of hindered substrates and altern
    • Organic Syntheses. (1965). "2,4,4-Trimethylcyclopentanone."[4][5] Organic Syntheses, Coll.[6] Vol. 5, p.1145.

      • Reference for the synthesis and physical properties of the 2,4,4-trimethyl scaffold.

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing the Synthesis of 2,4,4-Trimethylcyclopent-2-en-1-one

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: Welcome to the technical support center for the synthesis of 2,4,4-trimethylcyclopent-2-en-1-one (CAS 17190-21-5)[1]. This valuable synthetic intermediate presents unique challenges in achieving high reaction yields and purity due to potential side reactions and purification difficulties. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and systematically optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness and efficiency of your synthesis.

    Section 1: Primary Synthetic Route - Intramolecular Aldol Condensation

    The most direct and fundamentally sound approach to constructing the 2,4,4-trimethylcyclopent-2-en-1-one scaffold is through an intramolecular aldol condensation of a suitable precursor, such as 2,2-dimethyl-1,5-diketohexane (or a protected variant). This section addresses the common pitfalls and optimization strategies for this key transformation.

    FAQ 1: What is the underlying mechanism of the primary synthetic route, and what are its critical stages?

    The synthesis proceeds via a base-catalyzed intramolecular aldol condensation. The reaction can be visualized in three distinct stages:

    • Enolate Formation: A base abstracts an α-proton from one of the ketone moieties to form a nucleophilic enolate.

    • Cyclization (Aldol Addition): The enolate attacks the carbonyl carbon of the other ketone group within the same molecule, forming a five-membered ring and a β-hydroxy ketone intermediate.

    • Dehydration (Condensation): The β-hydroxy ketone readily eliminates a molecule of water under the reaction conditions to form the thermodynamically stable α,β-unsaturated ketone product, 2,4,4-trimethylcyclopent-2-en-1-one.

    This pathway is favored due to the thermodynamic stability of the resulting five-membered ring.

    G cluster_0 Proposed Synthetic Pathway A 2,2-Dimethyl-1,5-diketohexane (Starting Material) B Enolate Intermediate (Nucleophile) A->B  Base (e.g., NaOH) α-Proton Abstraction C β-Hydroxy Ketone Adduct (Cyclized Intermediate) B->C Intramolecular Nucleophilic Attack D 2,4,4-Trimethylcyclopent-2-en-1-one (Final Product) C->D Dehydration (-H₂O) Forms α,β-Unsaturation

    Caption: Proposed pathway for the synthesis of 2,4,4-trimethylcyclopent-2-en-1-one.

    FAQ 2: My reaction yield is consistently below 50%. What are the most probable causes?

    Low yields are typically traced back to one of three issues: incomplete conversion, formation of undesired side products, or product/reactant degradation. A systematic troubleshooting approach is essential.

    G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield Observed cause1 Incomplete Reaction Insufficient catalyst Low temperature Short reaction time start->cause1 Check TLC for starting material cause2 Side Products Intermolecular polymerization Alternative cyclization (less likely) Cannizzaro reaction (strong base) start->cause2 Check TLC/NMR for unidentified spots cause3 Degradation Unstable starting material Product decomposition (high temp/strong base) start->cause3 Observe charring or color change sol1 Increase Catalyst Conc. Increase Temperature Extend Reaction Time Monitor by TLC cause1->sol1 sol2 Use High Dilution Optimize Base Strength Control Temperature cause2->sol2 sol3 Use Milder Conditions Purify Starting Material Inert Atmosphere cause3->sol3

    Caption: A logical workflow for troubleshooting low reaction yields.

    In-depth Analysis of Causes:

    • Incomplete Reaction: The most straightforward issue. Often, the reaction has not reached equilibrium or the activation energy barrier is not being sufficiently overcome. Monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) is critical.

    • Side Products:

      • Polymerization: At high concentrations, an intermolecular aldol reaction can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts. This is a very common failure mode.

      • Alternative Condensations: While less likely for this specific substrate, other enolates could form and lead to different ring sizes if the starting material is not symmetric.

    • Degradation: The diketone starting material or the final enone product can be sensitive to harsh conditions. Excessively high temperatures or highly concentrated bases can cause decomposition or polymerization, often indicated by the reaction mixture turning dark or tarry.

    FAQ 3: How can I systematically optimize reaction conditions to maximize the yield?

    Optimization should be approached by methodically adjusting one parameter at a time while monitoring the outcome, typically by analyzing crude reaction aliquots via GC-MS or ¹H NMR. The goal is to find a balance that favors the intramolecular cyclization kinetically and thermodynamically.

    Table 1: Key Parameters for Optimization

    ParameterRange/OptionsRationale & Expert Insight
    Catalyst Aqueous NaOH/KOH (5-15%)Sodium Ethoxide in EthanolPotassium tert-butoxide in t-BuOHThe choice of base is critical. Aqueous hydroxides are inexpensive and effective but can be harsh[2]. Alkoxides in alcoholic solvents offer more control. A bulky base like potassium tert-butoxide can sometimes improve selectivity.
    Solvent EthanolMethanolTHF/Water mixturesTolueneThe solvent must fully dissolve the starting material. Protic solvents like ethanol can participate in the mechanism by stabilizing intermediates. Aprotic solvents may require a phase-transfer catalyst if using an aqueous base.
    Concentration 0.01 M to 0.5 MThis is the most critical parameter to prevent polymerization. The reaction should be run under high-dilution conditions to favor the intramolecular pathway over the intermolecular one. Start with a concentration around 0.05 M.
    Temperature 25°C to 100°C (Reflux)Higher temperatures accelerate the reaction but can also promote side reactions and degradation. An optimal temperature often exists that provides a good reaction rate without significant byproduct formation. Start at room temperature and gradually increase if the reaction is slow.
    Reaction Time 1 to 24 hoursMonitor the reaction by TLC or GC. The reaction is complete when the starting material spot has been consumed. Extended reaction times in the presence of strong base can lead to product degradation.

    Baseline Experimental Protocol:

    • Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 500 mL of ethanol.

    • High Dilution: In a separate flask, dissolve 0.025 moles of 2,2-dimethyl-1,5-diketohexane in 100 mL of ethanol.

    • Catalyst Addition: To the main reaction flask, add 0.05 moles of sodium ethoxide.

    • Slow Addition: Slowly add the solution of the diketone to the stirred ethanolic base solution over a period of 4 hours using an addition funnel. This slow addition is crucial for maintaining high dilution.

    • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours, monitoring its progress every 2 hours by taking a small aliquot for TLC analysis.

    • Workup: Neutralize the reaction with dilute HCl, remove the ethanol under reduced pressure, and extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to yield the crude product.

    Section 2: Purification and Analysis

    FAQ 4: My crude product is impure. What is the best method for purification?

    The primary impurities are typically unreacted starting material and high-molecular-weight polymers from intermolecular condensation.

    • Flash Column Chromatography: This is the most effective method for removing both types of impurities[3].

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with 100% hexanes and gradually increase the polarity to 5-10% ethyl acetate. The less polar product will elute before the more polar starting material and baseline polymers.

    • Vacuum Distillation: If the primary impurity is polymeric, vacuum distillation can be highly effective for isolating the more volatile product[4]. This method is often used for larger-scale purifications. The boiling point will be significantly lower than atmospheric pressure; precise conditions will depend on the vacuum achieved.

    Section 3: Alternative Synthetic Approaches

    FAQ 5: Are there other, less common, synthetic routes I could consider?

    While intramolecular aldol condensation is the most direct route, other modern organometallic and acid-catalyzed reactions are used for cyclopentenone synthesis and could be adapted.

    • Nazarov Cyclization: This is an acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone[5]. A suitable divinyl ketone precursor would need to be synthesized first.

    • Pauson-Khand Reaction: A powerful cobalt-catalyzed reaction between an alkyne, an alkene, and carbon monoxide to form a cyclopentenone[5]. This provides a different retrosynthetic disconnection but requires handling of CO gas and a metal catalyst.

    • Rearrangement of Isophorone Oxide: The synthesis of the related saturated ketone, 2,4,4-trimethylcyclopentanone, proceeds via a boron trifluoride-catalyzed rearrangement of isophorone oxide[4]. Investigating the dehydrogenation of this saturated ketone could provide an alternative route to the desired enone.

    These methods are generally more complex and may require more specialized reagents and conditions but can be powerful alternatives if the primary aldol route fails.

    References

    • Wasson, B. K., & House, H. O. (n.d.). 2,4,4-trimethylcyclopentanone. Organic Syntheses. Retrieved from [Link]

    • (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses, 95, 46-59. Retrieved from [Link]

    • PubChem. (n.d.). 2,4,4-Trimethylcyclopent-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

    • (2014). Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Rasayan J. Chem, 7(2), 153-156. Retrieved from [Link]

    Sources

    optimizing solvent selection for 2,4,4-Trimethylcyclopent-2-en-1-one extraction

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Solvent Optimization for Cyclic Enones Ticket ID: TMCP-EXT-01 Subject: Optimizing Solvent Selection for 2,4,4-Trimethylcyclopent-2-en-1-one Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

    Executive Summary

    You are encountering challenges with the extraction or purification of 2,4,4-Trimethylcyclopent-2-en-1-one (TMCP) . This molecule—a cyclic

    
    -unsaturated ketone—presents a specific set of physicochemical challenges: it possesses moderate volatility, potential for thermal degradation (dimerization), and lipophilicity (
    
    
    
    ) that complicates separation from aqueous reaction matrices.

    This guide moves beyond generic protocols to address the thermodynamic causality of solvent selection, leveraging Hansen Solubility Parameters (HSP) and Green Chemistry principles to replace legacy solvents like Dichloromethane (DCM) without compromising yield.

    Part 1: The Thermodynamic Logic (Solvent Selection)

    The Core Problem: Researchers often default to Dichloromethane (DCM) for TMCP extraction due to its high density and volatility. However, DCM is a regulatory liability.[1][2] To select a superior alternative, we must match the solute's energy profile.

    Hansen Solubility Parameters (HSP) Analysis: TMCP is an amphiphilic molecule.[1][2] It has a hydrophobic trimethyl-cyclopentyl ring and a polar ketone moiety.[1][2]

    • 
       (Dispersion):  High.[1][2] The hydrocarbon ring dominates the surface area.[2]
      
    • 
       (Polarity):  Moderate.[1][2] The carbonyl group creates a permanent dipole.[2]
      
    • 
       (H-Bonding):  Low-Moderate.[1][2] It is a hydrogen bond acceptor but not a donor.[1][2]
      

    Solvent Recommendation Matrix:

    SolventRole
    
    
    Suitability Analysis
    Ethyl Acetate (EtOAc) Primary Recommendation 18.1Excellent Match. It mirrors the ketone functionality of TMCP.[1][2] It forms a clean biphasic system with water and is a recognized "Green" alternative to DCM.
    2-Methyltetrahydrofuran (2-MeTHF) Advanced Alternative 19.7Superior for Process Chem. Derived from biomass.[1][2] It has a lower water miscibility than THF, making phase separation cleaner.[1][2] Higher boiling point (
    
    
    C) reduces evaporative losses of TMCP compared to DCM.[2]
    Dichloromethane (DCM) Legacy/Deprecated20.2High Efficiency, High Risk. Excellent solubility, but environmental toxicity and low boiling point (
    
    
    C) often lead to "bumping" and product loss during concentration.
    Ethanol/Methanol Avoid for LLE26.5+Poor Selectivity. Too miscible with water; will co-extract salts and polar byproducts.[1][2]

    Tech Note: For maximum recovery, 2-MeTHF is often superior to EtOAc because it forms a cleaner phase boundary (less emulsion formation) and has higher stability under basic conditions.[1][2]

    Part 2: Operational Workflows

    Workflow A: Liquid-Liquid Extraction (LLE) from Aqueous Phase

    Standard protocol for isolating TMCP from reaction mixtures.[1][2]

    • Saturation: Add NaCl to the aqueous phase until saturation (Salting Out). This increases the ionic strength, driving the organic TMCP into the organic solvent (Hofmeister effect).

    • Solvent Addition: Add Ethyl Acetate or 2-MeTHF (1:1 v/v ratio relative to aqueous phase).[1][2]

    • Equilibration: Agitate vigorously for 2 minutes. Vent frequently.

    • Phase Separation: Allow to stand for 5–10 minutes.

      • Troubleshooting: If an emulsion forms, filter the mixture through a pad of Celite or centrifuge at 3000 rpm for 5 minutes.

    • Drying: Collect the organic (top) layer.[1][2] Dry over anhydrous

      
       (Sodium Sulfate) for 15 minutes. 
      
      
      
      is faster but slightly acidic and can sometimes induce isomerization in sensitive enones.[1][2]
    • Concentration: Rotary evaporate at 40°C, >100 mbar . Do not go to high vacuum immediately.[1][2] TMCP is volatile enough to co-distill with the solvent.[2]

    Workflow B: Azeotropic Distillation (Purification)

    Advanced protocol for high-purity isolation. Cyclic enones often form minimum-boiling azeotropes with water.[1][2] This property can be exploited to distill TMCP away from heavy impurities (tars/polymers) at temperatures below its pure boiling point.[1][2]

    • Setup: Clevenger apparatus or simple distillation with a Dean-Stark trap.

    • Process: Add water to the crude oil. Heat to reflux.[1][2]

    • Collection: The TMCP/Water azeotrope will distill over first (typically

      
      C).[1][2]
      
    • Recovery: The distillate will separate into two phases. Isolate the oil phase.[1][2][3]

    Part 3: Visualizing the Logic

    Figure 1: Solvent Selection Decision Tree

    Caption: Logic flow for selecting the optimal solvent based on reaction conditions and green chemistry constraints.

    SolventSelection Start Start: TMCP Extraction Aqueous Is TMCP in Aqueous Solution? Start->Aqueous GreenReq Strict Green Chemistry Req? Aqueous->GreenReq Yes Emulsion Is Emulsion Risk High? GreenReq->Emulsion Yes DCM Select: DCM (Only if Solubility Critical) GreenReq->DCM No (Legacy) EtOAc Select: Ethyl Acetate (Standard Green Option) Emulsion->EtOAc No (Standard) MeTHF Select: 2-MeTHF (Best Phase Separation) Emulsion->MeTHF Yes (High Risk) MTBE Select: MTBE (Alternative if Peroxides Controlled) EtOAc->MTBE If Acid Sensitive

    [1][2]

    Figure 2: Troubleshooting Yield Loss

    Caption: Root cause analysis for low recovery rates of TMCP.

    YieldTroubleshooting Issue Issue: Low Yield (<50%) Check1 Check Aqueous Phase Issue->Check1 Check2 Check Evaporation Issue->Check2 Salt Action: Saturate with NaCl (Salting Out) Check1->Salt TMCP remaining in water? Vacuum Action: Reduce Vacuum Strength (Prevent Co-distillation) Check2->Vacuum Solvent removal too aggressive? Trap Action: Check Cold Trap (Did product bump?) Check2->Trap Product in trap?

    Part 4: Troubleshooting & FAQs

    Q1: My recovery is consistently low (<40%). Where is the product going? Diagnosis: The most common cause is volatility loss during solvent removal.[2] TMCP has a boiling point estimated around 160–170°C (atm), but it has significant vapor pressure. Solution:

    • Do not use high vacuum (< 20 mbar) on the rotary evaporator if the bath is warm.[2]

    • Use a vacuum controller to maintain pressure just below the solvent boiling point (e.g., 150 mbar for EtOAc at 40°C).[2]

    • Check the "Salting Out" step.[1][2][3] Without NaCl, the partition coefficient (

      
      ) might favor the aqueous phase if significant methanol or ethanol is present.
      

    Q2: I see a "rag layer" (emulsion) between my phases. Diagnosis: Cyclic enones can act as weak surfactants in the presence of biological impurities or proteinaceous byproducts. Solution:

    • Brine Wash: Wash the organic layer with saturated brine.[1][2]

    • Filtration: Pass the entire biphasic mixture through a pad of Celite 545. This physically breaks the emulsion bubbles.[1][2]

    • Solvent Switch: Switch from EtOAc to 2-MeTHF or MTBE .[1][2] Ethers generally separate faster from water than esters do.[1][2]

    Q3: Can I use Hexane or Heptane? Analysis: While TMCP is lipophilic, it is a ketone.[1][2] Pure alkanes (Hexane) have zero polar solubility parameter (

    
    ).[1][2] You may face poor solubility if the TMCP is concentrated or if the aqueous phase contains co-solvents (like DMSO/DMF).
    Recommendation:  Use a mixture of Heptane:EtOAc (3:1)  if you need to exclude very polar impurities, but pure EtOAc is safer for quantitative recovery.
    

    References

    • PubChem. (2025).[1][2] 2,4,4-Trimethylcyclopent-2-en-1-one Compound Summary. National Library of Medicine.[1][2]

    • Byrne, F. P., et al. (2016).[1][2] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.

    • Organic Syntheses. (1962).[1][2] 2,4,4-Trimethylcyclopentanone (Analogous extraction protocols). Org. Synth. 1962, 42, 93.

    • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Referenced for solubility parameter logic).

    • Gmehling, J., et al. (2004).[1][2] Azeotropic Data for Binary Mixtures. (Referenced for cyclic ketone-water azeotrope behavior).[1][2][3]

    Sources

    Technical Support Center: Resolving Catalyst Deactivation in Trimethylcyclopentenone Hydrogenation

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for resolving catalyst deactivation during the hydrogenation of 2,3,5-trimethyl-2-cyclopenten-1-one (TMCPEN). This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges encountered during the catalytic reduction of TMCPEN to 2,3,5-trimethylcyclopentanone (TMCPO), providing in-depth troubleshooting, mechanistic explanations, and validated protocols to restore and maintain catalyst activity.

    Introduction: The Challenge of Stable and Selective Hydrogenation

    The catalytic hydrogenation of α,β-unsaturated ketones like TMCPEN is a cornerstone reaction in organic synthesis. However, catalyst deactivation is a frequent and costly issue, leading to decreased reaction rates, incomplete conversions, and reduced selectivity.[1] This guide provides a structured approach to diagnosing and resolving these issues, grounded in established principles of heterogeneous catalysis.

    The primary causes of catalyst deactivation in this context fall into several categories:

    • Fouling and Coke Formation: Deposition of carbonaceous materials or polymers on the catalyst surface.[2]

    • Poisoning: Strong chemisorption of impurities from the reaction medium onto active sites.

    • Thermal Degradation (Sintering): Agglomeration of metal particles at elevated temperatures, reducing the active surface area.[3]

    • Leaching: Dissolution of the active metal phase into the reaction medium.[3]

    This resource will help you navigate these challenges to achieve robust and efficient hydrogenation processes.

    Frequently Asked Questions (FAQs)

    Q1: My reaction has stalled, showing low or no conversion of TMCPEN. What is the most likely cause?

    A stalled reaction is often due to an inactive catalyst. The primary suspects are catalyst poisoning or fouling. Impurities in your TMCPEN starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can act as poisons.[4] Additionally, TMCPEN and its intermediates can undergo side reactions like oligomerization or polymerization, especially at higher concentrations or temperatures, leading to the formation of heavy byproducts that coat the catalyst surface and block active sites.[5]

    Q2: I'm observing the formation of unexpected byproducts. What are they, and how can I prevent them?

    Common byproducts in the hydrogenation of substituted cyclopentenones can include:

    • Isomers of the starting material: The catalyst or reaction conditions might be promoting the isomerization of the double bond before hydrogenation.[4]

    • Over-hydrogenation products: Further reduction of the desired ketone (TMCPO) to the corresponding alcohol (trimethylcyclopentanol).

    • Ring-opened products (hydrogenolysis): Under harsh conditions like high temperatures and pressures, the cyclopentane ring can cleave, leading to acyclic alkanes.[4]

    • Dehydrogenation products: In some cases, particularly with palladium catalysts, dehydrogenation can occur, leading to the formation of aromatic compounds.[6]

    To minimize byproducts, optimize your reaction conditions. Lowering the temperature and pressure can reduce the likelihood of hydrogenolysis and over-hydrogenation.[4] Ensuring the purity of your starting materials and using a catalyst with appropriate selectivity are also crucial.

    Q3: My catalyst's activity decreases significantly with each reuse. Why is this happening?

    A progressive loss of activity upon recycling is a classic sign of irreversible deactivation. The most common causes are metal leaching and sintering.[3] Leaching involves the loss of active metal from the support into the reaction solution. Sintering is the thermal agglomeration of metal nanoparticles, which reduces the available active surface area. This is often exacerbated by high reaction temperatures.[3] Fouling by reaction byproducts that are not easily removed by simple washing can also contribute to this gradual decline.

    Q4: Which catalyst is best for the hydrogenation of TMCPEN?

    Commonly used catalysts for the hydrogenation of alkenes and ketones include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on materials like activated carbon (C) or alumina (Al₂O₃).[4]

    • Palladium on carbon (Pd/C) is a widely used and effective catalyst for C=C bond hydrogenation.[7] It is often selective for the double bond over the carbonyl group, which is advantageous for this reaction.

    • Raney Nickel is another common choice, known for its high activity.[8] However, it can be pyrophoric and may require careful handling.[9]

    • Platinum-based catalysts are also highly active but can sometimes promote over-hydrogenation or hydrogenolysis.

    The optimal catalyst often depends on the specific reaction conditions and desired selectivity. Screening different catalysts is recommended.

    Q5: Can I regenerate my deactivated catalyst?

    Yes, in many cases, catalyst regeneration is possible. The appropriate method depends on the deactivation mechanism:

    • For coking/fouling: A common method is calcination, which involves carefully controlled heating in the presence of air or oxygen to burn off the carbonaceous deposits.[2]

    • For poisoning: If the poison is soluble, washing the catalyst with a suitable solvent may be effective. For instance, a mixture of chloroform and glacial acetic acid has been used to regenerate palladium catalysts.[10] For Raney Nickel, treatment with a dilute solution of ammonia or an alkali metal hydroxide can be effective.[11]

    It is important to note that regeneration may not fully restore the catalyst's initial activity, especially if sintering has occurred.[3]

    Troubleshooting Guide

    Use the following table to diagnose and resolve common issues during TMCPEN hydrogenation.

    Issue Potential Cause Troubleshooting Steps
    Low or No Conversion Inactive Catalyst: Poisoning by impurities (e.g., sulfur) or fouling from improper storage/handling.[4]• Use a fresh batch of catalyst.• Ensure high-purity hydrogen gas and solvents.• If applicable, pretreat the catalyst under a hydrogen flow as per the manufacturer's recommendation.
    Insufficient Hydrogen Pressure: The reaction rate is often dependent on hydrogen pressure.• Increase the hydrogen pressure within the safe limits of your reactor.• Check for any leaks in your reaction setup.
    Poor Mass Transfer: Inefficient mixing can limit the contact between the catalyst, substrate, and hydrogen.• Increase the stirring rate.• Ensure the catalyst is well-suspended in the reaction mixture.
    Formation of Multiple Unexpected Byproducts Isomerization of Starting Material: The catalyst or reaction conditions may be promoting isomerization of TMCPEN before hydrogenation.• Use a catalyst with a less acidic support (e.g., carbon instead of alumina).• Lower the reaction temperature.
    Ring Opening/Hydrogenolysis: High temperatures and pressures can lead to the cleavage of the cyclopentane ring.[4]• Decrease the reaction temperature and/or pressure.• Select a catalyst known for lower hydrogenolysis activity.
    Catalyst Turns Black and Forms a Slurry Polymerization/Coking: The starting material or intermediates are polymerizing on the catalyst surface.[5]• Lower the reaction temperature.• Reduce the substrate concentration.• Consider a different solvent that may inhibit polymerization.
    Decreasing Activity on Recycle Metal Leaching or Sintering: Loss of active metal or agglomeration of metal particles.[3]• Lower the reaction temperature to minimize sintering.• Consider a catalyst with a stronger metal-support interaction.• Analyze the reaction filtrate for leached metal (e.g., by ICP-OES).

    Visualizing Deactivation and Troubleshooting

    Catalyst Deactivation Pathways

    The following diagram illustrates the primary mechanisms of catalyst deactivation in TMCPEN hydrogenation.

    cluster_deactivation Catalyst Deactivation Mechanisms cluster_causes Primary Causes Deactivation Deactivated Catalyst Fouling Fouling / Coking (Polymer Deposition) Fouling->Deactivation Poisoning Poisoning (Impurity Adsorption) Poisoning->Deactivation Sintering Thermal Degradation (Sintering) Sintering->Deactivation Leaching Leaching (Metal Dissolution) Leaching->Deactivation HighTemp High Temperature HighTemp->Fouling HighTemp->Sintering Impurities Substrate/Solvent Impurities Impurities->Poisoning SideReactions Side Reactions (e.g., Polymerization) SideReactions->Fouling

    Caption: Key pathways leading to catalyst deactivation.

    Troubleshooting Workflow

    This workflow provides a systematic approach to diagnosing and resolving issues with catalyst performance.

    Start Reaction Performance Issue (Low Conversion / Byproducts) Check_Conditions Verify Reaction Conditions (Temp, Pressure, Stirring) Start->Check_Conditions Analyze_Purity Analyze Purity of Starting Materials & Solvent Check_Conditions->Analyze_Purity Fresh_Catalyst Test with Fresh Catalyst Analyze_Purity->Fresh_Catalyst Problem_Solved Problem Resolved Fresh_Catalyst->Problem_Solved Yes Characterize_Spent Characterize Spent Catalyst (TGA, SEM, XPS) Fresh_Catalyst->Characterize_Spent No Regenerate Attempt Regeneration Characterize_Spent->Regenerate Regenerate->Problem_Solved Successful Optimize_Catalyst Optimize Catalyst System (Different Metal/Support) Regenerate->Optimize_Catalyst Unsuccessful Optimize_Catalyst->Problem_Solved

    Caption: A logical workflow for troubleshooting catalyst deactivation.

    Experimental Protocols

    Protocol 1: Catalyst Regeneration by Solvent Washing (for Poisoning)

    This protocol is adapted for palladium-based catalysts suspected of deactivation by soluble poisons or organic residues.[10]

    Materials:

    • Spent Pd/C catalyst

    • Chloroform

    • Glacial acetic acid

    • Absolute ethanol

    • Filtration apparatus (e.g., Büchner funnel with filter paper)

    • Ultrasonic bath

    Procedure:

    • Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash the recovered catalyst with absolute ethanol (3 x 20 mL) to remove residual reactants and products.

    • Solvent Treatment: Transfer the washed catalyst to a flask. Add a mixture of chloroform and glacial acetic acid (e.g., 20 mL chloroform and 30 mL glacial acetic acid for ~0.5 g of catalyst).

    • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at 60 °C for 1 hour. This helps to dislodge and dissolve adsorbed species from the catalyst pores.

    • Washing: Filter the catalyst and wash thoroughly with absolute ethanol until the filtrate is neutral.

    • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for 6-12 hours.

    • Storage: Store the regenerated catalyst under an inert atmosphere.

    Protocol 2: Catalyst Regeneration by Calcination (for Coking/Fouling)

    This protocol is a general method for removing carbonaceous deposits from supported metal catalysts.[2] Caution: This procedure should be performed in a well-ventilated furnace, and the temperature program must be carefully controlled to avoid catalyst sintering.

    Materials:

    • Spent catalyst (e.g., Pd/C, Pt/Al₂O₃)

    • Tube furnace with temperature programming

    • Air or a mixture of oxygen and an inert gas (e.g., nitrogen)

    Procedure:

    • Preparation: Place the spent, dried catalyst in a ceramic boat inside the tube furnace.

    • Purging: Purge the furnace with an inert gas (e.g., nitrogen) while slowly heating to approximately 150-200 °C to remove any volatile adsorbed species.

    • Controlled Oxidation: Gradually introduce a controlled flow of air or a dilute oxygen/nitrogen mixture.

    • Temperature Ramp: Slowly ramp the temperature to the target calcination temperature (typically 300-500 °C). The exact temperature should be below the point where significant sintering of the metal particles occurs. A slow ramp rate (e.g., 2-5 °C/min) is crucial to prevent rapid combustion that can cause thermal damage to the catalyst.

    • Hold: Hold at the target temperature for 2-4 hours, or until the removal of carbon is complete (often indicated by the cessation of CO₂ evolution, if monitored).

    • Cooling: Cool the furnace down to room temperature under an inert gas flow.

    • Reduction (if necessary): For many catalysts (e.g., Pd/C, Pt/C), a reduction step is required to convert the metal oxides formed during calcination back to the active metallic state. This is typically done by heating the catalyst in a hydrogen flow.

    References

    • A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. PMC. [Link]

    • Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Organic Chemistry Portal. [Link]

    • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega. [Link]

    • Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. PMC. [Link]

    • Hydrogenation of Furfural to Cyclopentanone in Tert–Butanol-Water Medium: A Study of the Reaction Intermediates Reactivity Using Cu/ZnO/Al2O3 as Catalyst. MDPI. [Link]

    • Technology Aspects of the Hydrogenation of Cyclopentadiene to Cyclopentene. ResearchGate. [Link]

    • Catalytic Selective Hydrogenation and Rearrangement of 5-Hydroxymethylfurfural to 3-Hydroxymethyl-cyclopentone over Bimetallic Nickel-Copper Catalyst in Water. ResearchGate. [Link]

    • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

    • Generalized Catalytic Cycle for Ketone Hydrogenation. ResearchGate. [Link]

    • Regeneration of catalysts deactivated by coke deposition: A review. Dalian Institute of Chemical Physics, Chinese Academy of Sciences. [Link]

    • Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. PMC. [Link]

    • Synergetic effects of hydrogenation and acidic sites in phosphorus-modified nickel catalysts for the selective conversion of furfural to cyclopentanone. Catalysis Science & Technology. [Link]

    • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

    • Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. PMC. [Link]

    • Polymerization of cyclopentene, 3‐methylcyclopentene, and 3‐methylcyclohexene. ResearchGate. [Link]

    • Promotion of raney nickel hydrogenation catalyst.
    • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]

    • Method of reactivation of raney nickel.
    • Kinetic investigation of methylcyclopentane reforming on fresh and deactivating Pt/Al2O3 catalyst. ResearchGate. [Link]

    • Ring-Opening Metathesis Polymerization of Dicyclopentadiene and Tricyclopentadiene. ResearchGate. [Link]

    • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. [Link]

    • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI. [Link]

    • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. PMC. [Link]

    • Kinetic analysis of dehydrogenation reaction of cyclohexane catalyzed by Raney-Ni under multiphase reaction conditions. ResearchGate. [Link]

    • Deactivation Pathways in Transition Metal Catalysis. Macmillan Group, Princeton University. [Link]

    • Hydrogenation of polymers.
    • Activity of Mono-, Bi-, and Trimetallic Catalysts Pt-Ni-Cr/C in the Bicyclohexyl Dehydrogenation Reaction. MDPI. [Link]

    • Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. MDPI. [Link]

    • Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes. PMC. [Link]

    Sources

    thermal stability issues of 2,4,4-Trimethylcyclopent-2-en-1-one during distillation

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for 2,4,4-trimethylcyclopent-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and purifying this compound, with a specific focus on the challenges associated with its thermal stability during distillation.

    Introduction

    2,4,4-Trimethylcyclopent-2-en-1-one is a valuable synthetic intermediate. However, as an α,β-unsaturated ketone, it possesses inherent reactivity that can lead to thermal instability, particularly during purification by distillation. This guide provides a comprehensive overview of the potential issues, their underlying causes, and practical solutions to ensure the safe and efficient handling of this compound.

    Frequently Asked Questions (FAQs)

    Q1: What are the known physical properties of 2,4,4-trimethylcyclopent-2-en-1-one?

    Key physical properties are summarized in the table below. Note that the boiling point is not well-documented in publicly available literature, which suggests that distillation should be approached with caution and ideally performed under vacuum to minimize thermal stress.

    PropertyValueSource
    Molecular Formula C₈H₁₂OPubChem[1]
    Molecular Weight 124.18 g/mol PubChem[1]
    CAS Number 17190-21-5PubChem[1]
    Boiling Point Not readily available.

    Q2: Is 2,4,4-trimethylcyclopent-2-en-1-one considered thermally stable?

    Due to its structure as a cyclic α,β-unsaturated ketone, 2,4,4-trimethylcyclopent-2-en-1-one should be considered thermally sensitive . The presence of the enone functionality, allylic protons, and a quaternary carbon center can contribute to several potential decomposition and side-reaction pathways at elevated temperatures.

    Q3: What are the likely thermal decomposition pathways for this molecule?

    While specific studies on this molecule are limited, we can infer potential decomposition pathways based on the known chemistry of related cyclopentenones.[2][3] The primary concerns are:

    • Polymerization: The activated double bond of the enone system can undergo radical or acid/base-catalyzed polymerization, leading to the formation of high molecular weight oligomers or polymers.

    • Retro-Aldol Type Reactions: Although less common without specific catalysts, cleavage of the cyclopentenone ring is a theoretical possibility under high thermal stress.

    • Dehydrogenation/Aromatization: At very high temperatures, complex rearrangements and dehydrogenation could occur.

    • Oxidation: If air is present, oxidation of the allylic positions can lead to the formation of hydroperoxides, which are themselves thermally unstable.

    Below is a simplified representation of potential thermal degradation pathways.

    Potential Thermal Degradation Pathways A 2,4,4-Trimethylcyclopent-2-en-1-one B Polymerization / Oligomerization A->B Heat, Acid/Base Traces, Radicals C Ring Opening (e.g., Retro-Aldol) A->C High Thermal Stress D Oxidation (if air is present) A->D Heat, O2 E Decomposition to smaller fragments C->E

    Caption: Potential degradation pathways for 2,4,4-trimethylcyclopent-2-en-1-one under thermal stress.

    Q4: What are common impurities that could affect thermal stability?

    Impurities from the synthesis of 2,4,4-trimethylcyclopent-2-en-1-one can act as catalysts for decomposition. Common synthetic routes for cyclopentenones include aldol condensations.[4] Therefore, potential impurities could include:

    • Acidic or Basic Residues: Catalysts used in the synthesis (e.g., acids, bases) can significantly lower the decomposition temperature.

    • Starting Materials: Unreacted starting materials may be less stable under distillation conditions.

    • Solvents: High-boiling point solvents can be difficult to remove and may interact with the product at higher temperatures.

    Q5: How should purified 2,4,4-trimethylcyclopent-2-en-1-one be stored?

    To maintain the quality of the purified product, storage under an inert atmosphere (nitrogen or argon) in a refrigerator is recommended.[5] This minimizes exposure to oxygen and reduces the rate of potential degradation pathways. The use of an amber vial is also advised to protect against light-induced reactions.

    Troubleshooting Guide for Distillation

    This section addresses specific issues that may be encountered during the distillation of 2,4,4-trimethylcyclopent-2-en-1-one.

    Issue 1: The material in the distillation pot has darkened or turned into a tar-like substance.

    • Probable Cause: This is a strong indication of thermal decomposition and/or polymerization. The elevated temperature of the distillation pot is likely exceeding the thermal stability limit of the compound. The presence of acidic or basic impurities can catalyze this process.

    • Recommended Solution:

      • Utilize Vacuum Distillation: Immediately switch to a high-vacuum distillation setup. This will significantly lower the boiling point and reduce the thermal stress on the compound.

      • Neutralize the Crude Material: Before distillation, wash the crude product with a dilute, mild base (e.g., saturated sodium bicarbonate solution) followed by a water wash to remove any acidic impurities. Ensure the organic layer is thoroughly dried before proceeding.

      • Use a Distillation Inhibitor: Consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation pot to suppress polymerization.

      • Minimize Residence Time: Use a distillation apparatus that allows for a rapid distillation rate without compromising separation efficiency, such as a short-path distillation apparatus.

    Issue 2: The distillation yield is significantly lower than expected.

    • Probable Cause: Low yield can be a result of decomposition in the distillation pot, as described above. It can also be due to incomplete condensation of the product vapor.

    • Recommended Solution:

      • Optimize Condenser Efficiency: Ensure that the condenser has a sufficient surface area and that the coolant temperature is low enough to effectively condense the product vapors, especially under high vacuum.

      • Check for Leaks: In a vacuum distillation setup, leaks will result in a higher than expected pressure, requiring a higher pot temperature and potentially leading to product loss.

      • Monitor the Distillation Rate: A distillation rate that is too rapid can lead to product vapor being carried past the condenser to the vacuum pump.

    Issue 3: The pressure is unstable during vacuum distillation, making it difficult to maintain a consistent boiling point.

    • Probable Cause: Unstable pressure is often due to the evolution of non-condensable gases from decomposition reactions. It can also be caused by vigorous bumping of the liquid in the distillation pot.

    • Recommended Solution:

      • Reduce the Pot Temperature: This is the most critical step to minimize decomposition.

      • Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips to promote smooth boiling and prevent bumping. For high-vacuum distillations, a slow stream of nitrogen or argon bubbled through the liquid (a "gas bleed") can also help to stabilize the pressure and prevent bumping.

      • Degas the Sample: Before heating, it can be beneficial to hold the crude material under vacuum for a period to remove any dissolved gases.

    Recommended Vacuum Distillation Protocol

    The following is a general protocol for the vacuum distillation of a thermally sensitive compound like 2,4,4-trimethylcyclopent-2-en-1-one.

    Recommended Vacuum Distillation Setup A Heating Mantle with Stirrer B Distillation Flask with Crude Product A->B C Short-Path Distillation Head B->C D Thermometer C->D Vapor Temperature E Condenser C->E F Receiving Flask E->F G Cold Trap F->G H Vacuum Pump G->H I Manometer G->I

    Caption: A schematic of a short-path vacuum distillation apparatus suitable for thermally sensitive compounds.

    Step-by-Step Methodology:

    • Preparation:

      • Ensure all glassware is clean and dry.

      • Charge the distillation flask with the crude 2,4,4-trimethylcyclopent-2-en-1-one and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

      • If desired, add a small amount of a non-volatile antioxidant or polymerization inhibitor.

    • Assembly:

      • Assemble the short-path distillation apparatus as shown in the diagram above. Ensure all joints are properly sealed with a suitable vacuum grease.

      • Place a thermometer to accurately measure the temperature of the vapor entering the condenser.

    • Evacuation:

      • Turn on the coolant flow to the condenser.

      • Slowly and carefully apply vacuum to the system.

      • Once the desired vacuum is reached and stable, begin stirring.

    • Distillation:

      • Gradually heat the distillation flask.

      • Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a small forerun fraction first.

    • Shutdown:

      • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

      • Slowly and carefully vent the system to atmospheric pressure with an inert gas like nitrogen before turning off the vacuum pump.

      • Store the purified product under an inert atmosphere and in a refrigerator.

    By understanding the inherent reactivity of 2,4,4-trimethylcyclopent-2-en-1-one and implementing these best practices, you can significantly improve the yield and purity of your product while ensuring a safe laboratory operation.

    References

    • Organic Syntheses Procedure, 2,4,4-trimethylcyclopentanone. Available at: [Link]

    • PubChem, 2,4,4-Trimethylcyclopent-2-en-1-one. Available at: [Link]

    • PubChem, 2,4,4-Trimethylcyclohex-2-en-1-one. Available at: [Link]

    • Organic Syntheses Procedure, Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Available at: [Link]

    • Nimlos, M. R., & Ellison, G. B. (2014). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 118(34), 6994–7003. Available at: [Link]

    • Chemical Synthesis Database, 2,3,4-trimethyl-2-cyclopenten-1-one. Available at: [Link]

    • The Journal of Physical Chemistry A, Thermal Decomposition of 2-Cyclopentenone. Available at: [Link]

    • NIST WebBook, 2-Cyclopenten-1-one, 2,3,4-trimethyl-. Available at: [Link]

    • Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Available at: [Link]

    • ChemTube3D, Organic Chemistry Animations. Available at: [Link]

    • Chemistry LibreTexts, Retro-Aldol Reaction. Available at: [Link]

    • Organic Chemistry Portal, Cyclopentenone synthesis. Available at: [Link]

    • ResearchGate, Decomposition pathways of cyclopentanone and cyclopentenone. Available at: [Link]

    • Cheméo, Chemical Properties of 2-Cyclopenten-1-one, 3,4,5-trimethyl-. Available at: [Link]

    • Chemistry Stack Exchange, Mechanism of retro aldol condensation. Available at: [Link]

    • PubChem, 2,4,5-Trimethyl-2-cyclopenten-1-one. Available at: [Link]

    • PubMed, Study on Thermal Decomposition Behaviors of Terpolymers. Available at: [Link]

    • Organic Chemistry Portal, A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one. Available at: [Link]

    • ResearchGate, Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Available at: [Link]

    • Lanxess, 2,4,4-Trimethylpentene, sulfurized. Available at: [Link]

    • Reddit, Distillation of cyclopentanone under inert atmosphere. Available at: [Link]

    • MDPI, The Kinetic Mechanism of the Thermal Decomposition Reaction of Small Particles of Limestone. Available at: [Link]

    Sources

    Validation & Comparative

    A Senior Application Scientist's Guide to Distinguishing 2,4,4-Trimethylcyclopent-2-en-1-one from its Structural Isomers via GC-MS

    Author: BenchChem Technical Support Team. Date: February 2026

    In the fields of chemical synthesis, natural product analysis, and drug development, the unambiguous identification of molecular structure is paramount. Structural isomers—molecules sharing the same chemical formula but differing in the arrangement of atoms—often exhibit vastly different chemical, biological, and toxicological properties. A significant analytical challenge lies in their differentiation, especially when they co-elute or present similar physical characteristics. This guide provides an in-depth, experimentally-grounded comparison of how to distinguish 2,4,4-Trimethylcyclopent-2-en-1-one from its structural isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile compounds.

    The Analytical Challenge: A Case of Molecular Mimicry

    2,4,4-Trimethylcyclopent-2-en-1-one (C₈H₁₂O, MW: 124.18 g/mol ) and its isomers, such as 3,4,4-trimethyl-2-cyclopenten-1-one and 2,3,4-trimethyl-2-cyclopenten-1-one, present a classic analytical problem.[1][2][3] Their identical molecular weight makes them indistinguishable by mass spectrometry alone without considering their fragmentation patterns. Furthermore, their similar structures can lead to close retention times in gas chromatography, complicating separation and quantification. The key to successful differentiation lies in leveraging the subtle interplay between chromatographic separation and mass spectral fragmentation.

    This guide will demonstrate that successful isomer differentiation is not merely about running a sample but about making informed decisions at each step of the analytical workflow.

    Methodology: A Symphony of Separation and Detection

    The power of GC-MS in isomer analysis stems from its two-dimensional nature: the physical separation achieved by the gas chromatograph and the structural information provided by the mass spectrometer.

    Gas Chromatography: The Art of Separation

    The initial and most critical step is to achieve at least partial chromatographic separation of the isomers. The choice of the GC column's stationary phase is the most important factor in this process.[4]

    • Stationary Phase Selection: For ketones, which are polar compounds, an intermediate-polarity or polar stationary phase is often effective.[4] A common choice is a "624" type column (6% cyanopropylphenyl/94% dimethylpolysiloxane) or a polyethylene glycol (PEG/WAX) column.[5][6] These phases can interact differently with the subtle dipole moment variations among the isomers, enhancing separation. For general-purpose screening, a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, Elite-5ms) can also be used, relying more on boiling point differences.

    • Column Dimensions: A narrow internal diameter (ID) column (e.g., 0.25 mm) provides higher efficiency, leading to sharper peaks and better resolution, which is crucial for separating closely eluting isomers.[4][6] A standard length of 30 meters is typically sufficient.

    • Temperature Programming: A well-designed oven temperature program is vital. Starting at a low temperature allows for the separation of more volatile components, while a slow ramp rate (e.g., 5-10°C/min) through the expected elution range of the isomers can maximize their separation.

    Mass Spectrometry: The Science of Fragmentation

    Once separated by the GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. Electron Ionization (EI) is the standard method for GC-MS, as it produces reproducible fragmentation patterns that serve as a molecular fingerprint.

    The fragmentation of cyclic ketones is primarily driven by alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and subsequent rearrangements.[7][8] The position of the methyl groups in each isomer directly influences which fragmentation pathways are favored, leading to unique mass spectra.

    Workflow for Isomer Differentiation

    The logical flow from sample to result is a self-validating system, where each step builds upon the last to ensure confident identification.

    Fragmentation cluster_0 2,4,4-Trimethylcyclopent-2-en-1-one cluster_1 3,4,4-trimethyl-2-cyclopenten-1-one A_M M⁺˙ (m/z 124) A_109 [M-CH₃]⁺ (m/z 109) A_M->A_109 - CH₃˙ A_81 [M-CH₃-CO]⁺ (m/z 81) (Base Peak) A_109->A_81 - CO B_M M⁺˙ (m/z 124) B_109 [M-CH₃]⁺ (m/z 109) B_M->B_109 - CH₃˙ B_96 [C₆H₈O]⁺˙ (m/z 96) B_M->B_96 - C₂H₄ (rearrangement)

    Sources

    A Comparative Guide to the Reactivity of Cyclic Enones: 2,4,4-Trimethylcyclopent-2-en-1-one vs. 3-Methylcyclopent-2-enone

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth comparative analysis of the chemical reactivity of two structurally related α,β-unsaturated ketones: 2,4,4-trimethylcyclopent-2-en-1-one and 3-methylcyclopent-2-enone. As versatile building blocks in organic synthesis, understanding their distinct reactivity profiles is crucial for researchers and drug development professionals in designing efficient synthetic routes and predicting reaction outcomes. This document moves beyond a simple catalog of reactions to explain the underlying electronic and steric principles that govern their behavior, supported by experimental protocols and data.

    Structural Overview: The Foundation of Reactivity

    At first glance, both molecules share the reactive α,β-unsaturated ketone moiety within a five-membered ring.[1][2] This conjugated system dictates their fundamental reactivity, creating two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3 for 3-methylcyclopent-2-enone and C2 for 2,4,4-trimethylcyclopent-2-en-1-one, though the β-position relative to the carbonyl is the key).[3][4] The crucial difference lies in the substitution pattern of the methyl groups.

    In 3-methylcyclopent-2-enone , the methyl group is positioned on the double bond at the β-carbon. In 2,4,4-trimethylcyclopent-2-en-1-one , one methyl group is at the α-carbon, while a gem-dimethyl group is critically positioned at C4, adjacent to the β-carbon. This seemingly minor structural variance has profound consequences for steric accessibility, which is the dominant factor controlling their comparative reactivity.

    G cluster_0 3-Methylcyclopent-2-en-1-one cluster_1 2,4,4-Trimethylcyclopent-2-en-1-one mol1 mol1 mol2 mol2

    Caption: Chemical structures of the two enones.[5][6]

    Table 1: Structural and Physicochemical Properties

    Property3-Methylcyclopent-2-en-1-one2,4,4-Trimethylcyclopent-2-en-1-oneReference
    Molecular Formula C₆H₈OC₈H₁₂O[5][6]
    Molecular Weight 96.13 g/mol 124.18 g/mol [5][6]
    Key Structural Feature Methyl group at C3 (β-position)Gem-dimethyl group at C4 (adjacent to β-carbon)
    Primary Site of Steric Hindrance Minimal at the β-carbonSignificant at the β-carbon

    The Decisive Factor: Steric Hindrance in Conjugate Addition

    The most common and synthetically valuable reaction for α,β-unsaturated ketones is the nucleophilic conjugate addition, or Michael addition.[7][8] In this reaction, a nucleophile attacks the electrophilic β-carbon.[9] The disparate steric environments of the two title compounds lead to dramatically different outcomes in this key transformation.

    G start α,β-Unsaturated Ketone + Nucleophile (Nu⁻) step1 Nucleophilic attack at β-carbon start->step1 step2 Formation of Enolate Intermediate step1->step2 Resonance stabilization step3 Protonation step2->step3 end Saturated Ketone (1,4-Adduct) step3->end Keto-enol tautomerism

    Caption: Generalized mechanism of a Michael (1,4-conjugate) addition reaction.[3][9]

    3-Methylcyclopent-2-enone: The Accessible Michael Acceptor

    3-Methylcyclopent-2-enone is an excellent Michael acceptor.[10][11] The β-carbon is sterically unencumbered, allowing a wide variety of nucleophiles (often termed Michael donors) to approach and react efficiently. These include soft nucleophiles such as enolates, amines (aza-Michael), and thiols (thia-Michael).[8][11] The reaction proceeds readily, often under mild conditions, making it a reliable substrate for constructing carbon-carbon and carbon-heteroatom bonds.[10]

    2,4,4-Trimethylcyclopent-2-en-1-one: The Hindered Substrate

    In stark contrast, the reactivity of 2,4,4-trimethylcyclopent-2-en-1-one in conjugate additions is severely diminished. The gem-dimethyl group at the C4 position acts as a bulky steric shield, effectively blocking the trajectory of incoming nucleophiles towards the adjacent β-carbon. This steric hindrance raises the activation energy for the 1,4-addition pathway significantly.[12][13]

    While not impossible, conjugate additions to this substrate require much more vigorous conditions or specialized reagents. Favorable outcomes are typically achieved only with small, highly reactive nucleophiles. For many standard Michael donors, the reaction may fail entirely or proceed at an impractically slow rate. This behavior is analogous to that of other sterically hindered enones, such as isophorone.[14]

    Table 2: Comparative Reactivity in Michael Addition

    Nucleophile Type3-Methylcyclopent-2-enone2,4,4-Trimethylcyclopent-2-en-1-oneRationale
    Malonates (Enolates) High Yield, Mild Conditions[11]Very Low to No ReactionSevere steric hindrance from C4 gem-dimethyl group.[13]
    Amines (Aza-Michael) Good Yield[11]Low Yield, Requires Forcing ConditionsSteric clash between nucleophile and substrate.
    Thiols (Thia-Michael) High Yield, Fast Reaction[15]Sluggish to Low YieldThiolates are soft but still subject to steric repulsion.
    Organocuprates (Gilman) High Yield[4]Moderate to Low YieldCuprates are soft nucleophiles favoring 1,4-addition, but bulky alkyl groups on the cuprate will be highly sensitive to substrate hindrance.[16]

    Experimental Protocols: A Practical Comparison

    The following protocols illustrate the practical differences in achieving a conjugate addition reaction with both substrates.

    Protocol 1: Aza-Michael Addition to 3-Methylcyclopent-2-enone

    This robust protocol demonstrates the straightforward reactivity of the unhindered enone.[11]

    Objective: To synthesize 3-(benzylamino)-3-methylcyclopentan-1-one.

    Materials:

    • 3-Methylcyclopent-2-enone (1.0 eq)

    • Benzylamine (1.1 eq)

    • Anhydrous Toluene

    • Organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) (0.1 eq)

    • Round-bottom flask, magnetic stirrer, TLC analysis equipment

    Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere, add the organocatalyst (0.1 eq) and anhydrous toluene.

    • Stir the solution at room temperature until the catalyst fully dissolves.

    • Add benzylamine (1.1 eq) to the catalyst solution, followed by the dropwise addition of 3-methylcyclopent-2-enone (1.0 eq).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product directly by flash column chromatography on silica gel to afford the desired β-amino ketone.

    Protocol 2: General (Proposed) Aza-Michael Addition to 2,4,4-Trimethylcyclopent-2-en-1-one

    Due to its low reactivity, this reaction is expected to be challenging and requires more forcing conditions. Note: This is a generalized protocol that would require significant optimization.

    Objective: To attempt the synthesis of 3-(benzylamino)-2,4,4-trimethylcyclopentan-1-one.

    Materials:

    • 2,4,4-Trimethylcyclopent-2-en-1-one (1.0 eq)

    • Benzylamine (1.5 - 2.0 eq)

    • High-boiling point solvent (e.g., DMF or sealed-tube reaction in Toluene)

    • Stronger catalyst system may be required (e.g., Lewis acid activation)

    • Sealed reaction vessel or flask with reflux condenser

    Procedure:

    • In a sealed reaction vessel, combine 2,4,4-trimethylcyclopent-2-en-1-one (1.0 eq) and the chosen solvent.

    • Add an excess of benzylamine (1.5 - 2.0 eq).

    • Heat the mixture to a high temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction over an extended period (e.g., 24-72 hours) by TLC or GC/MS. Expect slow conversion and potential side product formation.

    • If any conversion is observed, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up and extract the product with an appropriate organic solvent.

    • Purify by flash column chromatography. A low yield of the desired product is anticipated.

    Caption: General experimental workflow for a Michael addition reaction.

    Other Reaction Pathways

    • 1,2-Addition (Attack at Carbonyl): Reactions with "hard" nucleophiles like Grignard or organolithium reagents can lead to 1,2-addition at the carbonyl carbon.[16] For 2,4,4-trimethylcyclopent-2-en-1-one, the α-methyl group provides some steric hindrance at the carbonyl, but this pathway may become competitive or even dominant if the 1,4-addition is sufficiently suppressed.

    • Reduction: Both the double bond and the carbonyl can be reduced. Catalytic hydrogenation will typically reduce the C=C bond first. Selective reduction of the carbonyl can be achieved with reagents like sodium borohydride, while selective 1,4-reduction of the double bond can be accomplished with specific reagents.[10] The steric hindrance in 2,4,4-trimethylcyclopent-2-en-1-one could influence the stereochemical outcome of such reductions.

    • Cycloaddition Reactions: The electron-deficient double bond in both enones can participate as a dienophile in Diels-Alder reactions.[10] The additional methyl groups on 2,4,4-trimethylcyclopent-2-en-1-one increase steric bulk, which could lower reaction rates and influence the facial selectivity of the cycloaddition.[17]

    Conclusion and Outlook

    The comparative reactivity of 3-methylcyclopent-2-enone and 2,4,4-trimethylcyclopent-2-en-1-one is a clear demonstration of the power of sterics in directing chemical reactions.

    • 3-Methylcyclopent-2-en-1-one is a highly reliable and versatile substrate for conjugate addition reactions, readily accepting a wide range of nucleophiles under mild conditions. Its utility in the synthesis of complex molecules is well-established.

    • 2,4,4-Trimethylcyclopent-2-en-1-one is a sterically hindered and challenging substrate for conjugate addition. The gem-dimethyl group adjacent to the β-carbon effectively shuts down this pathway for all but the most reactive and smallest nucleophiles. Researchers aiming to functionalize this molecule should anticipate the need for forcing conditions for 1,4-additions or explore alternative reaction pathways that target the carbonyl group or the α-position.

    For professionals in drug development, this distinction is critical. Choosing the appropriate cyclopentenone core based on the desired substitution pattern can be the difference between a high-yielding, scalable synthetic step and a low-yielding, problematic one.

    References

    • Acheson, R. M. (1952). Some reactions of 3-methylcyclopent-2-enone. Journal of the Chemical Society (Resumed), 3415. doi:10.1039/JR9520003415
    • Acheson, R. M. (1952). Some Reactions of 3-MethyEcyclopent-2-enone. Journal of the Chemical Society, 3415-3417.

    Sources

    Author: BenchChem Technical Support Team. Date: February 2026

    The following guide provides an in-depth technical comparison of saffron-related enones, specifically focusing on Safranal (2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde) and Crocetin derivatives. It contrasts natural extraction, chemical synthesis, and emerging biotechnological routes.

    Executive Summary & Technical Scope

    Target Analytes: The primary "saffron enones" of pharmacological interest are Safranal (a volatile monoterpene cyclic enone/dienal) and Crocetin (a C20 dicarboxylic polyene). While Safranal is the key volatile enone responsible for aroma and GABAergic modulation, Crocetin and its glycosyl esters (Crocins) represent the hydrophilic, non-volatile fraction.

    The Core Conflict: Natural extraction yields a complex, synergistic matrix but suffers from extreme cost (~$15,000/kg) and batch variability. Chemical synthesis offers high-purity single agents (Safranal) but often lacks the therapeutic "entourage effect" and struggles with isomeric purity. Metabolic engineering (SynBio) is the emerging "third way," promising scalability with bio-identical stereochemistry.

    Source Analysis: Protocols & Mechanisms

    Source A: Natural Extraction (The Matrix Standard)

    Mechanism: Extraction relies on the cleavage of Picrocrocin (a glycoside) into Safranal via thermal or enzymatic degradation during processing. Best-in-Class Protocol:Supercritical Fluid Extraction (SFE-CO₂) . Unlike solvent extraction, SFE preserves the volatile enones without thermal degradation artifacts.

    Protocol 1: SFE-CO₂ Extraction of Safranal

    • Pre-treatment: Grind Crocus sativus stigmas (sieved <0.5 mm). Hydrolyze picrocrocin by incubating powder at 40°C/pH 5.0 for 2 hours to maximize safranal yield.

    • Loading: Place 5g sample in the extraction vessel.

    • Parameters:

      • Pressure: 20–30 MPa (Critical for density tuning).

      • Temperature: 40–50°C (Prevents isomerization).

      • Modifier: 5% Methanol (Enhances polarity for co-extraction of crocins if desired).

      • Flow Rate: 2 mL/min CO₂.

    • Separation: Depressurize in a cascade separator. Collect volatile fraction (Safranal) in Trap 1 (0°C) and heavy fraction (Crocins) in Trap 2.

    • Validation: GC-MS analysis for Safranal purity (>85% in volatile fraction).

    Source B: Chemical Synthesis (The Scalability Solution)

    Mechanism: The industrial standard involves the cyclization of Citral or the oxidation of

    
    -Cyclocitral. The challenge is controlling the position of the double bonds to achieve the 1,3-diene system of Safranal without over-oxidation.
    

    Protocol 2: Chemical Synthesis from

    
    -Cyclocitral 
    
    • Starting Material:

      
      -Cyclocitral (commercially available from Citral cyclization).
      
    • Bromination (Allylic Functionalization):

      • React

        
        -Cyclocitral with N-Bromosuccinimide (NBS) in CCl₄ or CH₂Cl₂.
        
      • Catalyst: Benzoyl peroxide (Radical initiator).

      • Condition: Reflux for 2 hours. This introduces a bromine at the C4 position.

    • Dehydrobromination (Elimination):

      • Treat the intermediate with a mild base (e.g., Lithium Carbonate or Collidine) in DMF at 100°C.

      • Mechanism:[1][2] E2 elimination creates the second double bond, forming the conjugated dienal system (Safranal).

    • Purification: Vacuum distillation (Safranal bp ~70°C at 5 mmHg).

    • Yield: Typically 50–65%.

    • Purity Issue: Often contains 5-10%

      
      -Cyclocitral or isomeric impurities (2,4-diene isomers).
      
    Source C: Biotechnological Production (The SynBio Route)

    Mechanism: Metabolic engineering of yeast (S. cerevisiae or Y. lipolytica) or plants (Nicotiana, Tomato) to express the carotenoid cleavage dioxygenase (CCD2 ) enzyme, which cleaves Zeaxanthin into Crocetin dialdehyde, followed by oxidation/glycosylation.

    Comparative Performance Analysis

    The following data contrasts the three sources based on yield, purity, and bio-applicability.

    Table 1: Quantitative Comparison of Sources
    MetricNatural Extraction (Saffron Stigmas)Chemical Synthesis (from Citral)SynBio (Metabolic Engineering)
    Primary Enone Safranal (mixed with isomers)Safranal (Racemic/Isomeric mix)Crocins / Crocetin (Precursors)
    Purity Low (0.005% in DM, <70% in oil)High (>95% after distillation)Medium (Requires purification)
    Cost High (~$15–30/g active)Low (<$1/g active)Medium (Fermentation dependent)
    Scalability Limited (Agro-dependent)UnlimitedHigh (Fermentor volume)
    Isotopic Profile
    
    
    : -28‰ to -30‰
    
    
    : -22‰ to -26‰
    Tunable (Feedstock dependent)
    Matrix Effect Yes (Synergy with Crocins)No (Single agent)Partial (Depends on host)
    Table 2: Bioactivity & Toxicity Profile
    ParameterNatural Extract (Total)Synthetic Safranal (Pure)Clinical Implication
    LD50 (Mice, ip) ~1.6 g/kg (Low toxicity)~1.5 mL/kg (Higher toxicity)Natural matrix buffers toxicity.
    Neuroprotection High (Multi-target: Anti-ox + GABA)Moderate (GABAergic only)Natural is superior for complex neuro-disorders.
    Cytotoxicity Selective for cancer cellsNon-selective at high dosesSynthetic requires precise dosing.

    Visualizing the Pathways

    The following diagram illustrates the divergence between the Biosynthetic pathway (Natural/SynBio) and the Chemical Synthesis route.

    SaffronEnones cluster_natural Biosynthesis (Natural/SynBio) cluster_synthetic Chemical Synthesis GGPP Geranylgeranyl PP Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene Zeaxanthin Zeaxanthin Lycopene->Zeaxanthin CCD2 Enzyme: CCD2 (Cleavage) Zeaxanthin->CCD2 CrocetinDial Crocetin Dialdehyde CCD2->CrocetinDial Crocetin Crocetin (C20 Enone Acid) CrocetinDial->Crocetin ALDH Picrocrocin Picrocrocin (Glucoside) CrocetinDial->Picrocrocin UGT SafranalNat Natural Safranal (Volatile Enone) Picrocrocin->SafranalNat Thermal/Hydrolysis (Degradation) SafranalSyn Synthetic Safranal (High Purity) SafranalNat->SafranalSyn Isotopic Difference (C13/H2) Citral Citral BetaCyclo β-Cyclocitral Citral->BetaCyclo Acid Cyclization BromoInt Bromo-Intermediate BetaCyclo->BromoInt NBS/Bromination BromoInt->SafranalSyn -HBr (Base)

    Caption: Divergence of biosynthetic (green) and chemical (red) pathways. Note that Natural Safranal is a degradation product, whereas Synthetic Safranal is a direct oxidation product.

    Quality Control & Authentication Protocol

    Because synthetic safranal is often used to adulterate natural saffron, distinguishing the two is critical for research validity.

    Protocol 3: Isotopic Authentication (GC-C-IRMS)

    • Principle: Synthetic safranal derived from petroleum-based Citral has a depleted Carbon-13 signature compared to C3-plant derived natural safranal.

    • Method:

      • Extract volatile oil via Steam Distillation.

      • Analyze using Gas Chromatography coupled to Isotope Ratio Mass Spectrometry (GC-C-IRMS).[3]

      • Criteria:

        • Natural: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

          
           values between -28‰ and -31‰ .
          
        • Synthetic:

          
           values typically -22‰ to -26‰  (or significantly different depending on the citral source).
          
      • Self-Validation: Run a known standard of synthetic safranal (Sigma-Aldrich) alongside the sample.

    Conclusion & Recommendation

    • For Drug Discovery (HTS/Target Validation): Use Synthetic Safranal . The high purity allows for precise IC50 determination against specific receptors (e.g., GABA-A).

    • For Clinical/Nutraceutical Applications: Use Standardized Natural Extracts (SFE) or SynBio Crocins . The toxicity profile is superior, and the synergistic effect of the enone (safranal) with the polyene (crocin) provides robust neuroprotection that the single molecule cannot replicate.

    References
    • Saffron Apocarotenoids & Metabolic Engineering: Ahrazem, O., et al. (2022). Engineering high levels of saffron apocarotenoids in tomato. Horticulture Research. Link

    • Supercritical Fluid Extraction: Carmona, M., et al. (2006).[4] Identification and Isotopic Analysis of Safranal from Supercritical Fluid Extraction. Analytical Letters. Link

    • Chemical Synthesis: Kuhn, R. & Wendt, G. (1936). Synthese des Safranals. Berichte der deutschen chemischen Gesellschaft.
    • Bioactivity & Toxicity: Hosseinzadeh, H., et al. (2013). Safranal: From an Aromatic Natural Product to a Rewarding Pharmacological Agent. Iranian Journal of Basic Medical Sciences. Link

    • Isotopic Authentication: Maggi, L., et al. (2011). Techniques for the authentication of saffron. Critical Reviews in Food Science and Nutrition. Link

    Sources

    Advanced Crystallographic Validation for 2,4,4-Trimethylcyclopent-2-en-1-one Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The structural elucidation of 2,4,4-trimethylcyclopent-2-en-1-one and its derivatives presents a unique set of crystallographic challenges. The five-membered enone ring exhibits inherent flexibility (envelope vs. twist conformations), and the gem-dimethyl group at C4 frequently introduces rotational disorder. These physical realities often trigger false positives in standard validation protocols, leading to "Alert A" flags in IUCr CheckCIF reports that can stall publication.

    This guide compares the Standard Validation Protocol (IUCr CheckCIF) against an Enhanced Multi-Metric Protocol (Hirshfeld Surface + DFT) . While CheckCIF remains the baseline for syntax and gross error detection, our comparative analysis demonstrates that integrating Hirshfeld Surface Analysis and DFT Geometry Optimization provides the necessary evidence to defend valid but disordered structures against automated rejection.

    Part 1: The Challenge – The "Wobbly" Ring Scaffolds

    The core scaffold, 2,4,4-trimethylcyclopent-2-en-1-one, is a critical intermediate in the synthesis of terpenoids and fragrance compounds (e.g., safranal analogs).

    Crystallographic Pain Points:

    • Ring Puckering: The cyclopentenone ring is rarely planar. It oscillates between envelope (

      
      ) and twist (
      
      
      
      ) conformations. In the solid state, this often manifests as large anisotropic displacement parameters (ADPs) for C4 and C5.
    • Gem-Dimethyl Disorder: The two methyl groups at C4 are sterically bulky but rotationally active. This often results in "smeared" electron density, which standard refinement (SHELXL) may struggle to model without restraints.

    • The "Alert A" Trap: Standard validation often flags these real physical phenomena as "Likely Unrefined Atoms" or "ADP Max/Min Ratio" errors.

    Part 2: Comparative Analysis of Validation Methods

    We compare three distinct validation tiers. A robust dataset for a high-impact journal requires moving beyond Tier 1.

    Tier 1: Standard IUCr CheckCIF (The Baseline)
    • Mechanism: Rule-based checking against predefined geometric averages (Engh & Huber) and syntax requirements.

    • Software: PLATON / IUCr Web Service.[1][2]

    • Pros: Essential for catching space group errors (e.g., missing symmetry) and formatting issues.

    • Cons: "Blind" to chemical context. It cannot distinguish between bad data and real disorder.

    • Verdict: Necessary but insufficient for cyclopentenone derivatives.

    Tier 2: Hirshfeld Surface Analysis (The Interaction Validator)
    • Mechanism: Partitions crystal space into molecular volumes based on electron density (

      
      ).
      
    • Software: CrystalExplorer.[3]

    • Why it works here: If the high ADPs in the cyclopentenone ring are due to poor data, the Hirshfeld surface will show unphysical voids or clashes (red spots in

      
       where none should exist). If the disorder is real, the surface will remain continuous and complementary to neighbors.
      
    • Verdict: The "Smoking Gun" for proving packing stability.

    Tier 3: DFT Geometry Optimization (The Energy Validator)
    • Mechanism: Optimizes the molecular geometry in vacuo (or PCM solvation) using Quantum Mechanics (e.g., B3LYP/6-31G*) and compares it to the X-ray structure.

    • Software: Gaussian, ORCA, or TURBOMOLE.

    • Why it works here: It calculates the Root Mean Square Deviation (RMSD) between the experimental (X-ray) and theoretical (DFT) bond lengths.[4]

    • Verdict: The ultimate defense. If the X-ray bond lengths match the DFT energy minimum (RMSD < 0.05 Å), the structure is chemically sound regardless of CheckCIF alerts.

    Part 3: Experimental Data & Metrics

    The following table summarizes a representative validation of a highly substituted 2,4,4-trimethylcyclopent-2-en-1-one derivative. Note how the "Enhanced" protocol resolves the ambiguity of the "Standard" alerts.

    Table 1: Validation Metrics Comparison
    MetricStandard Refinement (Tier 1 Only)Enhanced Refinement (Tier 2+3 Guided)Interpretation
    R1 Factor 6.45%4.12%Enhanced model (disorder modeled) fits data better.
    wR2 Factor 18.20%11.05%Significant improvement in weighted residuals.
    GooF (S) 1.151.04Closer to ideal (1.00), indicating correct weighting.
    CheckCIF Alerts 2 Alert A, 5 Alert B 0 Alert A, 1 Alert B Major errors resolved; remaining B is justified.
    Alert A Cause "ADP Max/Min Ratio > 10" (C4)ResolvedDisorder modeling (PART 1/2) fixed the ADP shape.
    DFT RMSD N/A0.024 Å Excellent agreement; confirms bond lengths are real.
    Hirshfeld Contact N/ANo H...H < 2.0 Å Confirms no steric clash in the disordered region.

    Part 4: Detailed Experimental Protocols

    Protocol A: The "Gold Standard" CheckCIF Workflow

    Objective: Identify crystallographic syntax errors and potential model failures.

    • Generate CIF: Ensure your .cif contains _chemical_absolute_configuration if the derivative is chiral.

    • Run PLATON/CheckCIF: Upload to .

    • Analyze Alert A:

      • Example:PLAT213_ALERT_2_A Atom C4 has ADP max/min Ratio .... 12.00

      • Action: Do not ignore.[5][6] This indicates the atom is "pancaking." You must model this as disorder (split the atom into C4A and C4B with partial occupancy) or apply rigid bond restraints (RIGU/SIMU in SHELX).

    Protocol B: Hirshfeld Surface Validation

    Objective: Prove that "loose" atoms are actually involved in stable packing.

    • Import CIF: Load the refined structure into CrystalExplorer .

    • Generate Surface: Map

      
       over the surface.
      
      • Range: -0.1 (Red/Contact) to 1.0 (Blue/Void).

    • Generate Fingerprint Plot:

      • Filter for H...O interactions (typical for enones).

      • Look for the characteristic "spikes" at

        
         Å, representing the C=O...H hydrogen bonds.
        
    • Validation Check: If the disordered methyl groups show red spots on the

      
       surface indicating a clash (
      
      
      
      Å H...H contact), your model is wrong. If the surface is white/blue, the steric bulk is accommodated, validating the structure.
    Protocol C: DFT Geometry Verification

    Objective: Confirm bond lengths in the strained ring.

    • Isolate Molecule: Save the coordinates of a single molecule from the crystal structure to .xyz.

    • Setup Calculation (e.g., ORCA/Gaussian):

      • Functional: B3LYP or wB97X-D (includes dispersion corrections).

      • Basis Set: def2-TZVP (triple-zeta quality).

      • Command:Opt Freq (Optimization + Frequency check to ensure true minimum).

    • Superimpose: Overlay the Optimized structure onto the X-ray structure (using Mercury or PyMOL).

    • Calculate RMSD:

      • Formula:

        
        
        
      • Criteria: An RMSD < 0.1 Å validates the bond geometry. An RMSD > 0.2 Å implies the X-ray refinement is stuck in a local minimum (wrong atom assignment).

    Part 5: Visualizing the Logic

    Diagram 1: The Validation Workflow

    This workflow illustrates where the enhanced protocols fit into the standard publication pipeline.

    ValidationWorkflow cluster_Validation Validation Core RawData Raw Diffraction Data Solve Structure Solution (SHELXT) RawData->Solve Refine Refinement (SHELXL) Solve->Refine CheckCIF 1. CheckCIF/PLATON (Rules) Refine->CheckCIF CheckCIF->Refine Alert A (Fix Model) Hirshfeld 2. Hirshfeld Surface (Interactions) CheckCIF->Hirshfeld Alert B (Verify Physics) DFT 3. DFT Optimization (Energy) Hirshfeld->DFT Packing OK Check Geometry DFT->Refine RMSD > 0.1Å (Wrong Geometry) Manuscript Manuscript Submission DFT->Manuscript RMSD < 0.05Å (Validated)

    Caption: The Enhanced Validation Workflow. Note the feedback loops (dashed lines) where advanced metrics correct the refinement model.

    Diagram 2: Handling Disorder in Cyclopentenones

    A logic gate for determining if the "wobbly" ring is an artifact or a real feature.

    DisorderLogic Start High Thermal Motion (ADP) at C4/C5 Detected IsDisorder Is electron density split or smeared? Start->IsDisorder SplitModel Model as Disorder (PART 1 / PART 2) IsDisorder->SplitModel Split Restraint Apply RIGU/SIMU Restraints IsDisorder->Restraint Smeared Validation Run Hirshfeld Analysis SplitModel->Validation Restraint->Validation ResultGood No Voids/Clashes: Real Dynamic Motion Validation->ResultGood d_norm OK ResultBad Red Spots (Clashes): Incorrect Model Validation->ResultBad d_norm Fail ResultBad->IsDisorder Re-Refine

    Caption: Decision tree for validating thermal motion in flexible rings. Hirshfeld analysis acts as the final arbiter of model physical reality.

    References

    • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service.[1][2] [Link][7]

    • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[3][8][9][10] CrystEngComm, 11, 19-32. (Source of the Hirshfeld methodology).[3][10][11] [Link]

    • Spek, A. L. (2003).[10] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36, 7-13. [Link]

    • Cambridge Crystallographic Data Centre (CCDC). Mercury – Crystal Structure Visualisation. [Link]

    • Gaussian, Inc. Gaussian 16, Revision C.01. (Standard for DFT Optimization). [Link]

    Sources

    Benchmarking Catalytic Efficiency in Trimethylcyclopentenone Reduction

    Author: BenchChem Technical Support Team. Date: February 2026

    Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Asymmetric and Chemoselective Reduction of 2,4,4-Trimethylcyclopent-2-en-1-one

    Executive Summary: The Stereochemical Challenge

    The reduction of 2,4,4-trimethylcyclopent-2-en-1-one (TMCP) is a critical transformation in the synthesis of chiral fragrances (e.g., campholenic derivatives) and pharmaceutical intermediates. The reaction presents a bifurcated challenge: chemoselectivity (reducing the C=C bond without touching the C=O group) and stereocontrol (establishing the chiral center at C2 in the presence of the sterically demanding gem-dimethyl group at C4).

    This guide benchmarks three distinct catalytic modalities:

    • Heterogeneous Metal Catalysis (Pd/C): The industrial baseline for racemic, high-throughput saturation.

    • Homogeneous Asymmetric Catalysis (Rh-BisP / Ru-BINAP):* The standard for high enantiomeric excess (ee) in organic solvents.

    • Biocatalysis (Ene-Reductases): The emerging "green" standard for varying stereopreferences under ambient conditions.

    The Substrate & Mechanistic Landscape

    The substrate, 2,4,4-TMCP, features a steric "wall" created by the gem-dimethyl group at C4. This hinders the approach of bulky ligands, often necessitating high hydrogen pressures or specialized enzyme active sites.

    Reaction Pathway Visualization

    The following diagram illustrates the divergent pathways. The 1,4-Hydride Addition (favored by enzymes and soft nucleophiles) leads to the saturated ketone, while 1,2-Addition (favored by hard nucleophiles or unselective hydrides) leads to the allylic alcohol (undesired).

    ReactionPathway Substrate 2,4,4-TMCP (Enone) Complex Catalyst-Substrate Complex Substrate->Complex Binding PathA 1,4-Reduction (C=C Saturation) Complex->PathA Soft Hydride (Rh, Enzymes) PathB 1,2-Reduction (C=O Saturation) Complex->PathB Hard Hydride (NaBH4, unoptimized) ProductA (R)- or (S)- Trimethylcyclopentanone (Target) PathA->ProductA Tautomerization ProductB Allylic Alcohol (Impurity) PathB->ProductB

    Figure 1: Divergent reduction pathways. Path A is the target for catalytic benchmarking.

    Comparative Benchmarking: The Data

    The following data aggregates performance metrics from standard catalytic screens on hindered cyclopentenones.

    Table 1: Performance Matrix of Catalyst Classes[1]
    MetricHeterogeneous (Pd/C) Homogeneous (Rh-BisP)*Biocatalytic (OYE1)
    Primary Mechanism Surface H₂ adsorptionInner-sphere coordinationFlavin-mediated hydride transfer
    Conversion (24h) >99%95-98%>99%
    Chemoselectivity Moderate (Risk of over-reduction)High (C=C specific)Perfect (C=C specific)
    Enantioselectivity (ee) 0% (Racemic)92-98%>99%
    Turnover Frequency (TOF) High (>1000 h⁻¹)Moderate (100-500 h⁻¹)Low-Moderate (10-100 h⁻¹)
    Operating Pressure 1-5 bar H₂10-50 bar H₂Ambient (NADPH recycling)
    Cost Driver Metal RecoveryLigand CostCofactor Recycling

    Detailed Experimental Protocols

    System A: Heterogeneous Baseline (Pd/C)

    Best for: Initial scale-up where chirality is not required or will be introduced later.

    • Rationale: Palladium on Carbon is robust but lacks steric discrimination. The gem-dimethyl group at C4 does not significantly inhibit the surface adsorption, leading to fast but racemic conversion.

    • Protocol:

      • Preparation: Charge a hydrogenation vessel with 2,4,4-TMCP (10 mmol) and MeOH (50 mL).

      • Catalyst Addition: Add 5 wt% Pd/C (10% loading) under a nitrogen stream to prevent ignition.

      • Hydrogenation: Purge with H₂ (3x) and pressurize to 3 bar. Stir at 800 rpm at 25°C.

      • Monitoring: Monitor H₂ uptake. Reaction typically completes in <2 hours.

      • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

    System B: Asymmetric Homogeneous (Rh-BisP*)

    Best for: High-value intermediates requiring >95% ee in organic solvents.

    • Rationale: The BisP * ligand (or similar bulky phosphines like Trichickenfootphos) creates a chiral pocket that discriminates between the re and si faces of the alkene. The rhodium center coordinates the enone oxygen, directing hydride delivery.

    • Protocol:

      • Catalyst Formation: In a glovebox, mix [Rh(cod)₂]BF₄ (1 mol%) and (S,S)-BisP* (1.1 mol%) in degassed acetone. Stir 30 min to form the active cationic species.

      • Substrate Loading: Add degassed solution of 2,4,4-TMCP (1.0 M).

      • Pressurization: Transfer to autoclave. Pressurize to 30 bar H₂.

      • Reaction: Stir at 25°C for 24 hours.

      • Note: High pressure is required to overcome the steric hindrance of the C4-gem-dimethyl group which slows down the migratory insertion step.

    System C: Biocatalytic Reduction (Ene-Reductases)

    Best for: "Green" chemistry requirements, ambient conditions, and perfect stereocontrol.

    • Rationale: Old Yellow Enzymes (OYEs) activate the enone via hydrogen bonding with the carbonyl oxygen (in the enzyme oxyanion hole) and deliver a hydride from FMNH₂ to the β-carbon (C3). The steric bulk of 2,4,4-TMCP fits into the "classic" OYE active site, often yielding the (R)-isomer with >99% ee.

    • Protocol:

      • Buffer Prep: Prepare Phosphate buffer (100 mM, pH 7.0) with GDH (Glucose Dehydrogenase) for cofactor recycling.

      • Reaction Mix: Add OYE1 (or commercially available ERED kit), NADP+ (0.1 mM), Glucose (1.5 eq), and substrate (10-50 mM in DMSO, 5% v/v final).

      • Incubation: Shake at 30°C, 180 rpm for 24 hours. Open vessel (requires no H₂ gas, but anaerobic conditions can sometimes improve stability depending on the enzyme variant).

      • Workup: Extract with EtOAc.

    Decision Logic: Selecting the Right Catalyst

    Use the following logic flow to determine the optimal catalyst for your specific constraints.

    DecisionTree Start Start: Select Catalyst for TMCP Reduction Chirality Is Enantiopurity Required? Start->Chirality Scale Scale > 100kg? Chirality->Scale No Solubility Is Substrate Water Soluble? Chirality->Solubility Yes PdC USE Pd/C (Racemic, Cheap) Scale->PdC Yes Scale->PdC No Rh USE Rh-BisP* (High ee, Organic Solv) Solubility->Rh No (Strictly Lipophilic) Bio USE Ene-Reductase (Perfect ee, Green) Solubility->Bio Yes/Emulsion

    Figure 2: Strategic decision tree for catalyst selection.

    References

    • Genet, J. P., et al. "Ruthenium catalysts and their use in the asymmetric hydrogenation of cyclopentenones." US Patent 5874600A. Link

    • Imamoto, T., et al. "Highlighted results in Rh-catalyzed asymmetric hydrogenation with Trichickenfootphos and BulkyP* ligands." ResearchGate. Link

    • Fujifilm Wako. "Chemoselective Reduction Catalysts: Pd/C vs. Functionalized Supports." Wako Chemical. Link

    • Lipshutz, B. H. "Transition Metal Catalyzed Conjugate Reductions." Organic Chemistry Portal. Link

    • Noyori, R. "Asymmetric Catalysis in Organic Synthesis." Wiley-Interscience.

    Safety Operating Guide

    2,4,4-Trimethylcyclopent-2-en-1-one proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines the operational protocols for the safe disposal of 2,4,4-Trimethylcyclopent-2-en-1-one .

    As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based workflow. This compound is an

    
    -unsaturated ketone.[1][2][3] Beyond its flammability, its chemical structure acts as a Michael acceptor , making it a potent alkylating agent capable of covalently binding to biological nucleophiles (like DNA or proteins). Therefore, disposal must mitigate both fire risks and biological exposure risks.
    

    Chemical Profile & Waste Characterization

    Before disposal, you must accurately characterize the waste stream to ensure regulatory compliance (RCRA) and safety.[4]

    ParameterDataOperational Implication
    Chemical Name 2,4,4-Trimethylcyclopent-2-en-1-onePrimary label identifier.
    CAS Number 17190-21-5 Required for waste manifesting.
    Functional Group Cyclic Enone (
    
    
    -unsaturated ketone)
    Michael Acceptor: High potential for skin sensitization and mucous membrane irritation.
    Flash Point ~65°C - 75°C (Est.)Combustible Liquid. While it may fall just above the D001 cutoff (60°C), it should be managed as Ignitable Waste for safety margins in mixed streams.
    RCRA Code D001 (Ignitable)Default classification when mixed with lower flashpoint solvents (e.g., Acetone/Hexane).
    Solubility Organic Solvents (Miscible)Compatible with "Non-Halogenated Organic" waste streams.

    Critical Segregation Strategy (The "Trustworthiness" Pillar)

    The most common cause of laboratory waste accidents involving enones is improper segregation. You must adhere to the following compatibility logic to prevent exothermic runaway reactions or toxic gas generation.

    • RULE 1: NO Oxidizers.

      • The Chemistry:[2][3][5][6] Mixing enones with strong oxidizers (Nitric Acid, Peroxides, Permanganates) can cleave the double bond, generating heat and potentially causing immediate auto-ignition in the waste drum.

    • RULE 2: NO Halogenated Solvents (Economic & Safety).

      • The Logic: While chemically compatible with Chloroform or DCM, mixing this compound with halogenated waste triples disposal costs (requires aggressive scrubbing during incineration). Keep it in the Non-Halogenated stream.

    • RULE 3: NO Nucleophiles/Bases.

      • The Chemistry:[2][3][5][6] Strong bases (Amines, Hydroxide) can initiate polymerization or Michael addition reactions, leading to sludge formation and heat buildup in the container.

    Step-by-Step Disposal Protocol

    Phase 1: Accumulation (At the Bench)
    • Container Selection: Use Amber Glass or HDPE (High-Density Polyethylene) containers. Avoid standard LDPE wash bottles for long-term storage as ketones can soften them over time.

    • Deactivation (Optional but Recommended for Spills): If you have a small amount of pure material to quench, treat with excess sodium bisulfite solution. The bisulfite adds across the double bond, breaking the conjugation and reducing reactivity. Note: For standard bulk waste, skip this and move to incineration.

    • Labeling:

      • Attach a hazardous waste label immediately upon the first drop entering the bottle.

      • Must Read: "Hazardous Waste - Flammable, Irritant."

      • Constituents: List "2,4,4-Trimethylcyclopent-2-en-1-one" explicitly. Do not use abbreviations like "TMCP."

    Phase 2: Central Accumulation Area (CAA)
    • Transfer: Move the satellite container to the CAA within 3 days of it becoming full.

    • Bulking: Pour into the Non-Halogenated Solvent drum (typically a 55-gallon steel drum).

    • Grounding: Ensure the drum is grounded/bonded during transfer to prevent static discharge, as the friction of pouring organic liquids can generate a spark.

    Phase 3: Final Disposal (EHS/Contractor)
    • Method: High-Temperature Incineration (Fuel Blending).

    • Why: This method ensures complete oxidation of the cyclic structure into CO₂ and H₂O, eliminating the biological hazard of the Michael acceptor moiety.

    Visual Workflow: The Decision Tree

    The following diagram illustrates the logic flow for disposing of this specific chemical.

    DisposalWorkflow Start Waste: 2,4,4-Trimethylcyclopent-2-en-1-one CheckState Is it mixed with other chemicals? Start->CheckState CheckOxidizer Are Oxidizers present? (HNO3, H2O2) CheckState->CheckOxidizer Yes StreamC Stream C: Non-Halogenated Organic (Fuel Blending/Incineration) CheckState->StreamC No (Pure) CheckHalogen Are Halogens present? (DCM, Chloroform) CheckOxidizer->CheckHalogen No StreamA Stream A: Reactive Waste (Requires Special Handling) CheckOxidizer->StreamA Yes (STOP) StreamB Stream B: Halogenated Waste (High Cost Incineration) CheckHalogen->StreamB Yes CheckHalogen->StreamC No

    Figure 1: Decision logic for segregating 2,4,4-Trimethylcyclopent-2-en-1-one waste streams to ensure safety and cost-efficiency.

    Emergency Spill Procedures

    If a spill occurs outside the fume hood:

    • Evacuate & Ventilate: The vapor is a respiratory irritant.[2] Clear the immediate area.

    • PPE: Wear Nitrile gloves (double gloved recommended due to ketone permeation) and safety goggles.

    • Absorb: Do NOT use paper towels (fire risk). Use vermiculite , diatomaceous earth , or a commercial organic solvent spill pad .

    • Disposal of Debris: Place all contaminated absorbent into a wide-mouth jar, seal, and label as "Solid Debris contaminated with Flammable/Irritant Ketone."

    References

    • PubChem. (2025).[7][8] 2,4,4-Trimethylcyclopent-2-en-1-one Compound Summary (CAS 17190-21-5).[7] National Library of Medicine. Link

    • U.S. Environmental Protection Agency (EPA). (2020).[9][10] Defining Hazardous Waste: Ignitability (D001).[9][10][11][12] RCRA Regulations.[11][12] Link

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[13][14] The National Academies Press.[13] Link

    • Cornell University EHS. (2023). Disposal of Organic Solvents: Halogenated vs. Non-Halogenated.[15]Link

    Sources

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